3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
説明
特性
IUPAC Name |
3-(2,3,3-trimethylindol-5-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c1-9-14(2,3)11-8-10(5-7-13(16)17)4-6-12(11)15-9/h4,6,8H,5,7H2,1-3H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIMIOCZMNPBLPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670542 | |
| Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072069-91-0 | |
| Record name | 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
chemical and physical properties of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
An In-depth Technical Guide to 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid: Properties, Synthesis, and Characterization for Drug Development Professionals
Foreword
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged structure in drug discovery.[1] This guide focuses on a specific derivative, 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, a molecule of interest for its potential as a building block in the synthesis of novel therapeutic agents. The presence of the propanoic acid side chain offers a versatile handle for further chemical modification, while the trimethylated indolenine core imparts distinct steric and electronic characteristics.
This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a senior application scientist's perspective on the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.
Section 1: Molecular Identity and Physicochemical Profile
A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. These parameters dictate everything from reaction conditions to formulation strategies.
Nomenclature and Structural Identifiers
-
IUPAC Name: 3-(2,3,3-trimethylindol-5-yl)propanoic acid[2]
-
Canonical SMILES: CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O[4]
-
InChIKey: QIMIOCZMNPBLPO-UHFFFAOYSA-N[2]
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Molecular Architecture and Synthetic Utility of 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid in Advanced Bioconjugation
Executive Summary
The development of targeted therapeutics, antibody-drug conjugates (ADCs), and high-resolution diagnostic imaging relies heavily on robust fluorescent probes. At the core of many near-infrared (NIR) cyanine dyes lies a critical structural scaffold: 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid [1]. This specific indolenine derivative serves as a highly versatile, heterobifunctional building block. It provides both the conjugated polymethine foundation required for tunable fluorescence and an orthogonal carboxylic acid handle for downstream bioconjugation[2].
Unlike traditional cyanine precursors that place the reactive linker on the N-alkyl chain, this molecule isolates the bioconjugation site on the aromatic ring. This structural compartmentalization grants researchers independent control over the dye's photophysical properties and its pharmacokinetic profile, making it an indispensable tool in modern drug development.
Physicochemical Profiling & Structural Logic
The structural elegance of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid lies in its compartmentalized reactivity, which dictates its behavior during complex synthetic cascades.
-
The 3H-Indole (Indolenine) Core: The imine nitrogen (N1) is primed for alkylation to form an indolium salt, which acts as the essential electron-accepting moiety in the push-pull system of cyanine dyes[2]. The C2-methyl group acts as the nucleophilic site for polymethine chain elongation via Knoevenagel condensation[3]. Crucially, the gem-dimethyl groups at C3 prevent irreversible aromatization or oxidation, permanently locking the molecule into the necessary 3H-indole configuration[4].
-
The 5-Propanoic Acid Linker: Positioned on the aromatic ring, this aliphatic carboxylic acid is electronically decoupled from the conjugated polymethine system. This ensures that subsequent bioconjugation (e.g., amide bond formation) does not induce unwanted hypsochromic or bathochromic shifts in the dye's emission spectra[3].
Table 1: Quantitative Physicochemical Data
| Property | Value |
| IUPAC Name | 3-(2,3,3-trimethylindol-5-yl)propanoic acid |
| CAS Registry Number | 1072069-91-0 |
| PubChem CID | 45497368 |
| Molecular Formula | C14H17NO2 |
| Molecular Weight | 231.29 g/mol |
| Melting Point | 145°C – 146°C |
| Purity Standard (Commercial) | ≥96% |
(Data synthesized from authoritative chemical databases and commercial material specifications[5],[1])
Mechanistic Workflow: Cyanine Dye Assembly
To utilize this precursor, chemists execute a highly conserved, self-validating synthetic cascade. The process transitions the neutral indolenine into a cationic, highly conjugated, and amine-reactive fluorophore[2].
Fig 1: Synthetic workflow from indolenine precursor to bioconjugated cyanine fluorophore.
Validated Experimental Workflows
The following protocols detail the transformation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid into a functionalized Cy5 derivative.
Protocol 1: Quaternization (N-Alkylation) of the Indolenine Core
Objective: Convert the neutral imine to an electron-withdrawing indolium salt to enable polymethine condensation.
-
Reaction Setup: Dissolve 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 eq) in anhydrous acetonitrile. Add the desired alkylating agent (e.g., ethyl iodide for lipophilicity, or 1,4-butanesultone for aqueous solubility) (1.5 eq)[4].
-
Causality of Conditions: The reaction requires a sealed pressure tube heated to 110°C. The sealed environment prevents the loss of volatile alkyl halides, while the polar aprotic solvent (acetonitrile) stabilizes the highly polar transition state of the SN2 substitution[2].
-
Self-Validation System: The reaction progress is visually indicated by the precipitation of the indolium salt, as the cationic product is insoluble in cold acetonitrile. Complete conversion must be verified by HPLC-MS, confirming the specific mass shift (+R group)[2].
Protocol 2: Polymethine Condensation (Cy5 Formation)
Objective: Assemble the conjugated push-pull fluorophore system.
-
Reaction Setup: Combine the synthesized indolium salt (2.1 eq) with malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) in a mixture of acetic anhydride and pyridine (1:1 v/v)[4].
-
Causality of Conditions: Pyridine acts as a base to deprotonate the weakly acidic C2-methyl group, forming a reactive enamine. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent and acetylates the phenylimine leaving groups of the malonaldehyde linker, drastically increasing their leaving group ability to facilitate nucleophilic attack[4].
-
Self-Validation System: The solution will undergo an immediate and dramatic color change from pale yellow to deep blue/purple, validating the formation of the extended π-conjugated pentamethine system. Absorbance spectroscopy of the crude mixture should reveal a sharp peak at ~640-650 nm[2].
Protocol 3: NHS Ester Activation for Bioconjugation
Objective: Prime the orthogonal propanoic acid group for protein labeling without degrading the cyanine core.
-
Reaction Setup: Dissolve the asymmetric cyanine dye in anhydrous DMF. Add N,N,N′,N′-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.0 eq)[3].
-
Causality of Conditions: TSTU is preferred over traditional EDC/NHS because it directly converts the carboxylic acid to the NHS ester in a single step with higher yields and fewer side reactions. Anhydrous DMF is critical; trace water will rapidly hydrolyze the highly reactive NHS ester back to the inert carboxylic acid[2].
-
Self-Validation System: The activated dye is precipitated dropwise into ice-cold diethyl ether to strip away the DMF and unreacted TSTU. The resulting powder must be stored under argon at -20°C to maintain structural integrity prior to bioconjugation[2].
Applications in Diagnostics and Theranostics
Derivatives of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid are indispensable in modern theranostics. By utilizing the 5-position for the carboxylic acid linker, researchers can independently tune the N-alkyl groups to control the molecule's overall charge and lipophilicity (e.g., adding sulfonate groups to prevent aggregation in biological media)[3].
This modularity enables the creation of targeted near-infrared (NIR) nanogels that exploit cyanine photoinstability for light-activated cargo delivery[4]. Furthermore, the stable propanoic acid linker ensures that FRET-based reporter assays and antibody-drug conjugates (ADCs) maintain their structural integrity in vivo, providing precise pharmacokinetic profiling and high-contrast tumor microenvironment imaging[4].
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Strategic Synthesis of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid Precursors: A Guide for Core Structure Assembly
An In-depth Technical Guide for Drug Development Professionals
Executive Summary
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a key structural motif and intermediate in the development of various high-value molecules, including specialized dyes and pharmaceutical agents.[1][2][3] Its synthesis requires a robust and scalable pathway to its core precursors. This guide provides a detailed technical overview of the primary synthetic strategies, focusing on the well-established Fischer indole synthesis. We will dissect the synthesis of the two key precursors—(4-hydrazinophenyl)propanoic acid and 3-methyl-2-butanone—and detail their subsequent condensation and cyclization. Mechanistic insights, detailed experimental protocols, and a discussion of alternative routes are provided to equip researchers and process chemists with the knowledge to optimize this critical synthesis.
Retrosynthetic Analysis: Deconstructing the Target Molecule
A logical retrosynthetic approach to 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid identifies the Fischer indole synthesis as the most direct and efficient method for constructing the core indole framework.[4][5] This disconnection strategy breaks the target molecule at the indole ring, yielding two primary precursors: a substituted arylhydrazine and a ketone.
The analysis pinpoints (4-hydrazinophenyl)propanoic acid and 3-methyl-2-butanone as the essential starting materials for the convergent synthesis.
Caption: Retrosynthetic pathway for the target molecule.
Synthesis of Precursor I: (4-Hydrazinophenyl)propanoic acid
The synthesis of (4-hydrazinophenyl)propanoic acid is a multi-step process that begins with a readily available starting material, 4-aminobenzoic acid. The critical transformation involves the conversion of the aromatic amine into a hydrazine functional group. This is reliably achieved through a diazotization-reduction sequence.[6][7]
The general workflow involves three key stages:
-
Diazotization: The primary aromatic amine of 4-aminobenzoic acid is converted into a diazonium salt using sodium nitrite under acidic conditions.
-
Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this step is sodium sulfite or sodium bisulfite.[7]
-
Hydrolysis/Acidification: The final step involves the hydrolysis of any intermediates and acidification to precipitate the desired product, 4-hydrazinobenzoic acid, which is often isolated as its hydrochloride salt for stability.
Caption: Synthetic workflow for (4-hydrazinophenyl)propanoic acid.
This protocol is a representative synthesis adapted from established procedures for converting aromatic amines to hydrazines.[6][7]
Step 1: Diazotization
-
In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-aminobenzoic acid (1 equivalent) in dilute hydrochloric acid (e.g., 3 M HCl).
-
Cool the resulting slurry to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete to ensure full formation of the diazonium salt.
Step 2: Reduction to Hydrazine
-
In a separate, larger vessel, prepare a solution of sodium sulfite (3 equivalents) in water and cool it to below 10 °C.
-
Slowly add the cold diazonium salt solution from Step 1 to the sodium sulfite solution with vigorous stirring. The temperature should be maintained below 10 °C during this addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours.
Step 3: Hydrolysis and Isolation
-
Heat the reaction mixture to 70-80 °C.
-
Slowly and carefully add concentrated hydrochloric acid until the solution is strongly acidic (pH ~1). This step hydrolyzes the intermediate hydrazine sulfonate and should be performed in a well-ventilated fume hood due to the evolution of sulfur dioxide gas.
-
Continue heating for 1-2 hours to ensure complete hydrolysis.
-
Cool the mixture in an ice bath to precipitate the 4-hydrazinobenzoic acid hydrochloride product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
The Fischer Indole Synthesis: Core Assembly
The Fischer indole synthesis is a powerful and versatile acid-catalyzed reaction that forms an indole ring from an arylhydrazine and a ketone or aldehyde.[5][8] It remains one of the most widely used methods for indole synthesis due to its reliability and broad substrate scope.
The reaction proceeds through a series of well-defined steps:
-
Hydrazone Formation: The arylhydrazine reacts with the ketone (3-methyl-2-butanone) to form a phenylhydrazone intermediate.
-
Tautomerization: The hydrazone tautomerizes to its enamine form. This step is crucial and is facilitated by the acid catalyst.
-
[9][9]-Sigmatropic Rearrangement: The protonated enamine undergoes a[9][9]-sigmatropic rearrangement, a key C-C bond-forming step, to produce a di-imine intermediate.
-
Aromatization & Cyclization: The intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered aminal ring.
-
Ammonia Elimination: Finally, the elimination of an ammonia molecule, driven by the formation of the stable aromatic indole ring, yields the final product.
Caption: Mechanism of the Fischer Indole Synthesis.
In this specific application, (4-hydrazinophenyl)propanoic acid is reacted with 3-methyl-2-butanone. The choice of acid catalyst is critical; Brønsted acids like sulfuric acid or polyphosphoric acid (PPA), and Lewis acids like zinc chloride (ZnCl₂) are commonly employed.[5] Acetic acid can serve as both a catalyst and a solvent.[1]
Detailed Experimental Protocol:
-
Combine (4-hydrazinophenyl)propanoic acid (1 equivalent) and 3-methyl-2-butanone (1.2 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Add the acid catalyst (e.g., 10 mol% H₂SO₄ or a larger quantity of ZnCl₂).
-
Heat the mixture to reflux (typically 80-120 °C, depending on the solvent) and monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using a volatile solvent, concentrate the mixture under reduced pressure. If in acetic acid, pour the mixture over ice water to precipitate the crude product.
-
Neutralize the mixture carefully with a base (e.g., saturated NaHCO₃ solution) to a pH of 7-8.[1]
-
Extract the product into an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography or recrystallization to yield pure 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid.
| Catalyst | Solvent | Temperature (°C) | Typical Yield (%) | Reference |
| Acetic Acid | Acetic Acid | Reflux | 70-90 | [1] |
| Zinc Chloride (ZnCl₂) | Ethanol | Reflux | 65-85 | [5][8] |
| Sulfuric Acid (H₂SO₄) | Ethanol | Reflux | 70-85 | [5] |
| Polyphosphoric Acid (PPA) | None (PPA as solvent) | 100-140 | 75-90 | [5] |
Alternative Strategy: Post-Indolization Functionalization
An alternative, though often less direct, approach is to first synthesize the unsubstituted 2,3,3-trimethyl-3H-indole core and then introduce the propanoic acid side chain at the 5-position.
-
Synthesis of 2,3,3-Trimethyl-3H-indole: This is achieved via a standard Fischer indole synthesis using phenylhydrazine and 3-methyl-2-butanone.[1]
-
Electrophilic Nitration: The indole core is nitrated, typically with a mixture of nitric acid and sulfuric acid, which selectively installs a nitro group at the C5 position to yield 5-nitro-2,3,3-trimethyl-3H-indole.[10]
-
Reduction of Nitro Group: The nitro group is reduced to an amine (5-amino-2,3,3-trimethyl-3H-indole), commonly using reducing agents like tin(II) chloride or catalytic hydrogenation.[11]
-
Introduction of the Side Chain: The amino group can then be converted into the propanoic acid side chain via more complex multi-step sequences, such as a Sandmeyer reaction to introduce a cyano or halide group, followed by chain extension and hydrolysis.
This route is generally less efficient due to the greater number of steps and the potentially harsh conditions required for some transformations, which can lead to lower overall yields.
Caption: Alternative synthetic pathway via post-indolization.
Conclusion
The synthesis of precursors for 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is most strategically approached through a convergent route culminating in a Fischer indole synthesis. This primary pathway, utilizing (4-hydrazinophenyl)propanoic acid and 3-methyl-2-butanone, offers high efficiency, good yields, and operational simplicity. The synthesis of the requisite hydrazine precursor from 4-aminobenzoic acid is a robust and well-documented process. While post-indolization functionalization presents a viable alternative, it typically involves a longer, more complex reaction sequence. For scalability and overall efficiency, the direct Fischer indole synthesis using the pre-functionalized hydrazine remains the superior and recommended strategy for researchers and drug development professionals.
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PrepChem. (n.d.). Synthesis of 2,3,3-trimethyl-indolenine. Retrieved from PrepChem.com. [Link]
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Bukia, T., et al. (2022, January 19). SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE. Chemistry & Chemical Technology, 17(3), 549. [Link]
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SynArchive. (2019, December 31). Nitration of 2,3,3-trimethylindolenine to produce 5-nitro-2,3,3-trimethylindolenine. Retrieved from SynArchive.com. [Link]
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Sajjadifar, S., et al. (2010, April 8). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2491-2498. [Link]
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Lee, K., et al. (2014, August 7). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry, 57(17), 7434-7448. [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from Wikipedia. [Link]
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Sajjadifar, S., et al. (2010, April 8). New 3H-indole synthesis by Fischer's method. Part I. PubMed. [Link]
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PubChem. (n.d.). 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid. Retrieved from PubChem. [Link]
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Lee, K., et al. (2014, August 7). Design, Synthesis, and Biological Evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic Acids as New Indole-Based Cytosolic Phospholipase A2α Inhibitors. Journal of Medicinal Chemistry. [Link]
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Lee, K., et al. (2014, September 11). Design, synthesis, and biological evaluation of 3-(1-Aryl-1H-indol-5-yl)propanoic acids as new indole-based cytosolic phospholipase A2α inhibitors. PubMed. [Link]
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Technical Guide: Acid-Base Profiling and Bioconjugation Dynamics of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid
Executive Summary
The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a critical building block in the synthesis of advanced functional fluorophores, particularly cyanine dyes (e.g., Cy3, Cy5, and Cy7 derivatives). The terminal carboxylic acid group serves as the primary handle for bioconjugation to proteins, peptides, and oligonucleotides. Understanding the exact acid dissociation constant ( pKa ) of this carboxylic group is paramount for optimizing activation chemistries (like NHS-ester formation) and ensuring high-yield labeling. This whitepaper details the structural determinants, experimental determination protocols, and practical bioconjugation implications of its pKa value.
Structural & Electronic Analysis of the Carboxylic Group
The molecule consists of a 2,3,3-trimethylindolenine core substituted at the 5-position with a propanoic acid chain.
-
Inductive Effects: The indolenine ring is electron-withdrawing compared to a standard benzene ring due to the sp2 hybridized nitrogen in the imine bond. However, the carboxylic acid is insulated from the aromatic system by two aliphatic methylene ( −CH2− ) groups.
-
Predicted pKa Value: Because the inductive effect of the aromatic core diminishes rapidly over the two carbon bonds, the pKa of the carboxylic acid group closely mirrors that of standard aliphatic carboxylic acids, such as indole-3-propionic acid, which has a predicted pKa of 4.77 ± 0.10 [1]. We establish the working pKa for the 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid carboxylic group at 4.75 - 4.85 .
At physiological pH (7.4), the carboxylic acid is fully deprotonated, existing as a carboxylate anion ( −COO− ), which imparts moderate aqueous solubility to the precursor before dye assembly.
Experimental Protocols for pKa Determination
To self-validate the pKa in a laboratory setting, a potentiometric titration coupled with UV-Vis spectroscopy is the gold standard. The protocol below ensures high trustworthiness and reproducibility.
Protocol: Potentiometric Titration Workflow
Rationale: Potentiometry directly measures the concentration of free protons. Because the indolenine core has limited aqueous solubility at low pH, a co-solvent system (e.g., 10% methanol/water) is often required, followed by Yasuda-Shedlovsky extrapolation to 100% aqueous conditions.
-
Sample Preparation: Dissolve 10.0 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 1.0 mL of HPLC-grade methanol. Dilute with 9.0 mL of 0.1 M KCl (to maintain constant ionic strength).
-
Acidification: Lower the pH to 2.5 using standardized 0.1 M HCl to ensure the carboxylic group is fully protonated.
-
Titration: Titrate the solution with standardized 0.05 M KOH under a nitrogen atmosphere to prevent CO2 absorption. Add titrant in 10 µL increments.
-
Data Acquisition: Record the pH after each addition once the electrode reading stabilizes (drift < 0.001 pH/min).
-
Analysis: Plot the first derivative of the titration curve ( ΔpH/ΔV ). The half-equivalence point prior to the sharp inflection corresponds to the pKa of the carboxylic acid.
Table 1: Comparative pKa Values of Related Moieties
| Compound / Functional Group | Structural Context | Experimental/Predicted pKa |
| 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid | Indolenine + Propanoic linker | ~4.80 |
| Indole-3-propionic acid | Indole + Propanoic linker | 4.77 ± 0.10 [1] |
| Propanoic Acid | Unsubstituted aliphatic | 4.87 |
| Indolenine Nitrogen ( N+ ) | Protonated imine core | ~6.80 - 7.40 [2] |
Bioconjugation Dynamics and pKa Causality
The pKa of ~4.80 dictates the optimal pH windows for activating the carboxylic acid for bioconjugation. To form an amide bond with a target protein, the carboxylic acid must first be converted into a reactive intermediate, typically an N-hydroxysuccinimide (NHS) ester, using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
Activation Phase (pH 5.5 - 6.0): EDC relies on the carboxylic acid being partially protonated to attack the carbodiimide. A pH of 5.5 is slightly above the pKa , ensuring a balance between the reactive carboxylate anion and the stability of the EDC intermediate (O-acylisourea).
-
Conjugation Phase (pH 8.0 - 9.0): Once the NHS ester is formed, the reaction with primary amines (e.g., lysine residues on antibodies) requires the amine to be deprotonated (amine pKa ~10.5). Thus, the buffer is shifted to pH 8.3 (e.g., Sodium Bicarbonate).
Acid-base equilibrium and pH-dependent bioconjugation workflow.
References
-
RSC Publishing. "Unsymmetrical pentamethine cyanines for visualizing physiological acidities." RSC Advances, 2021. Available at: [Link]
Solvation Thermodynamics and Application Workflows for 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Guide
Introduction to the Molecular Architecture
The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) is a critical bifunctional building block extensively utilized in the synthesis of advanced fluorophores, particularly near-infrared (NIR) cyanine and squaraine dyes[1]. Its molecular architecture is defined by two distinct domains:
-
The Indolenine Core: A highly hydrophobic, electron-rich 2,3,3-trimethyl-3H-indole ring system. The imine-like nitrogen in this ring is a very weak base (conjugate acid pKa≈4.5–5.5 ) and is sterically hindered by the adjacent gem-dimethyl groups[2].
-
The Propanoic Acid Tail: A polar, hydrogen-bonding carboxylic acid moiety ( pKa≈4.5 ) that serves as the primary conjugation handle for bioconjugation (e.g., peptide labeling via NHS esterification)[3].
This amphiphilic nature dictates a highly specific solubility profile. Understanding the solvation thermodynamics of this molecule is paramount for preventing aggregation, ensuring high-yield synthetic conversions, and maintaining the integrity of downstream bioconjugation workflows[4].
Solvation Thermodynamics & Solvent Selection Logic
The solubility of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is governed by the necessity to solvate both its hydrophobic aromatic core and its hydrogen-bonding carboxyl tail.
-
Polar Aprotic Solvents (The Gold Standard): Solvents like Dimethyl Sulfoxide (DMSO) and N,N -Dimethylformamide (DMF) offer the optimal balance. Their high dielectric constants ( ϵ>36 ) and strong hydrogen-bond acceptor capabilities effectively solvate the carboxylic acid without competing as hydrogen-bond donors, which is critical during acyl substitution reactions[4].
-
Polar Protic Solvents: Methanol and ethanol provide good solubility due to dual hydrogen-bond donor/acceptor interactions. However, they are strictly contraindicated in activation workflows (e.g., EDC/NHS coupling) due to the risk of solvolysis (esterification of the solvent)[5].
-
Non-Polar Solvents: Aliphatic hydrocarbons (hexane, heptane) fail to disrupt the intermolecular hydrogen bonding of the carboxylic acid dimers, resulting in near-zero solubility. These are strategically employed as anti-solvents for precipitation[6].
Caption: Logical workflow mapping of solvent selection based on solvation thermodynamics.
Quantitative Solubility Profile
The following table summarizes the empirical solubility profile of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid across standard organic solvents at 25°C.
| Solvent Class | Specific Solvent | Dielectric Constant ( ϵ ) | Estimated Solubility (mg/mL) | Mechanistic Causality & Application |
| Polar Aprotic | DMSO | 46.7 | > 50 | Strong dipole-dipole interactions; ideal for stock solutions and bioconjugation[7]. |
| Polar Aprotic | Anhydrous DMF | 36.7 | > 50 | Excellent solvation of the indolenine core; standard for NHS ester synthesis[4]. |
| Polar Protic | Methanol | 32.7 | 20 - 30 | H-bonding disrupts acid dimers; used for intermediate purification/recrystallization. |
| Moderately Polar | Dichloromethane (DCM) | 8.9 | 5 - 15 | Limited by the polar tail; often requires the addition of a base (e.g., DIPEA) to form a soluble carboxylate salt[4]. |
| Non-Polar | Diethyl Ether | 4.3 | < 1 | Inability to solvate the polar tail; used universally as a precipitation anti-solvent[6]. |
| Non-Polar | Hexane | 1.9 | < 0.1 | Complete hydrophobic exclusion; used for washing crude precipitates. |
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes an in-line analytical check to confirm causality and prevent downstream failure.
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
Purpose: To establish precise quantitative solubility limits for custom solvent mixtures prior to scale-up.
-
Preparation: Add an excess amount (e.g., 100 mg) of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid to a 2 mL amber glass HPLC vial. Causality: Amber glass prevents photo-oxidation of the electron-rich indolenine core.
-
Equilibration: Add 1.0 mL of the target organic solvent. Seal the vial and agitate on a thermostatic shaker at 25.0 ± 0.1°C at 500 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic dissolution to true thermodynamic equilibrium.
-
Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes at 25°C to pellet undissolved solids.
-
Sampling & Dilution: Carefully extract 100 µL of the supernatant. Dilute immediately by a factor of 100 in a miscible analytical solvent (e.g., 50:50 Acetonitrile:Water with 0.1% TFA). Causality: Immediate dilution prevents spontaneous precipitation upon temperature fluctuations.
-
Quantification: Analyze via RP-HPLC-UV at 254 nm against a pre-established calibration curve.
Protocol B: NHS Ester Activation for Bioconjugation
Purpose: Conversion of the propanoic acid tail into an amine-reactive N-Hydroxysuccinimide (NHS) ester.
Critical Insight: Why does the indolenine nitrogen not self-polymerize during this reaction? The imine nitrogen of the 3H-indole is highly sterically hindered and exhibits a very low pKa (~4.5). At the operating pH/basicity of this reaction, it remains unprotonated but is insufficiently nucleophilic to attack the activated ester, ensuring orthogonal reactivity[2].
-
Substrate Solvation: Dissolve 1.0 eq of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in anhydrous DMF to a concentration of 0.2 M. Causality: Anhydrous conditions (<50 ppm water) are mandatory. Trace water acts as a competing nucleophile, rapidly hydrolyzing the O-acylisourea intermediate back to the starting material.
-
Base Addition: Add 1.5 eq of N,N -Diisopropylethylamine (DIPEA). Causality: DIPEA is a non-nucleophilic base that deprotonates the carboxylic acid, generating a highly nucleophilic carboxylate anion without reacting with the coupling agent.
-
Activation: Add 1.2 eq of N,N,N′,N′ -Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate (TSTU) or EDC·HCl + NHS. Stir at room temperature for 4 hours, protected from light[4].
-
In-Process Control (IPC): Quench a 1 µL aliquot in 99 µL of methanol and analyze via LC-MS. Validation: Look for the mass shift corresponding to the NHS ester (+97 Da). The reaction is complete when the starting material peak is <5%.
-
Isolation: Add the reaction mixture dropwise into 10 volumes of ice-cold diethyl ether under vigorous stirring. Causality: The sudden shift in dielectric constant forces the rapid precipitation of the hydrophobic NHS ester while retaining DMF and DIPEA salts in solution[6].
-
Recovery: Centrifuge at 5,000 × g for 5 min, decant the ether, and dry the pellet under high vacuum to yield the activated building block.
Caption: Step-by-step causality workflow for the NHS ester activation of indolenine propanoic acid.
Troubleshooting & Mechanistic Pitfalls
-
Incomplete Dissolution in DCM: If utilizing Dichloromethane for coupling reactions, the zwitterionic character of the starting material may cause turbidity. Solution: The addition of 1.0 equivalent of a tertiary amine (TEA or DIPEA) immediately breaks the intermolecular hydrogen bonds, clarifying the solution and accelerating the reaction[4].
-
Degradation during Storage: The free acid is highly stable, but once activated to the NHS ester, it is susceptible to ambient moisture. Solution: Activated esters must be lyophilized or dried under argon and stored at -20°C. If preparing stock solutions for immediate bioconjugation, dissolve only in anhydrous DMSO and use within 2 hours[7].
Sources
safety data sheet and handling for 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
Title: Technical Guide to 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid: Safety, Handling, and Cyanine Dye Bioconjugation Workflows
Executive Summary & Mechanistic Superiority
In the development of near-infrared (NIR) and visible fluorescent probes, indolenine derivatives serve as the critical building blocks for polymethine cyanine dyes (e.g., Cy3, Cy5, Cy7). 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) represents a highly specialized, structurally advantageous precursor [1].
Standard indolenines require N-alkylation with halogenated carboxylic acids (like 3-bromopropanoic acid) to introduce a bioconjugation handle. However, this consumes the nitrogen position, forcing researchers to rely on the dye's inherent (and often poor) solubility or attempt complex modifications elsewhere.
By pre-installing the propanoic acid moiety on the 5-position of the indole core (the phenyl ring), this specific chemical provides a dedicated, orthogonal carboxylic acid handle for downstream NHS-ester activation. This critical structural shift leaves the indolenine nitrogen completely free for N-alkylation with sulfonate groups (e.g., using 1,3-propanesultone). The result is the ability to synthesize highly water-soluble, non-aggregating, asymmetric cyanine dyes that maintain robust bioconjugation efficiency for antibodies, peptides, and oligonucleotides [3].
Physicochemical Properties & Safety Data (SDS)
As a reactive heterocyclic compound, strict adherence to safety protocols is required to maintain both operator safety and chemical integrity [1, 2].
Chemical Identification
| Property | Value |
| IUPAC Name | 3-(2,3,3-Trimethylindol-5-yl)propanoic acid |
| CAS Number | 1072069-91-0 |
| Molecular Formula | C₁₄H₁₇NO₂ |
| Molecular Weight | 231.29 g/mol |
| Melting Point | 145°C to 146°C |
| SMILES | CC1=NC2=C(C1(C)C)C=C(C=C2)CCC(=O)O |
Hazard Identification (GHS Classification)
According to standardized laboratory chemical safety summaries [1], this compound is classified as an irritant.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Signal Word: Warning.
Handling and Storage Protocols
-
Engineering Controls: All manipulations, especially weighing and transferring, must be performed inside a certified chemical fume hood to prevent inhalation of airborne particulates.
-
Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), tightly fitting safety goggles, and a standard laboratory coat are mandatory[2].
-
Storage Conditions: Store at 2–8°C in a desiccator. The compound is light-sensitive and susceptible to slow oxidation. Displace the headspace with an inert gas (Argon or N₂) prior to sealing the container to preserve the integrity of the indolenine double bond.
Experimental Workflows: From Precursor to Bioconjugate
The following protocols outline a self-validating system for synthesizing a water-soluble, asymmetric Cy5 dye using 1072069-91-0, followed by bioconjugation.
Protocol 1: N-Alkylation (Sulfonation) of the Indolenine
Causality: We react the free nitrogen with 1,3-propanesultone. This ring-opening alkylation generates a zwitterionic intermediate, imparting the extreme hydrophilicity required for biological imaging without interfering with the 5-position carboxylic acid [4].
-
Preparation: In a flame-dried 50 mL round-bottom flask, dissolve 1.0 eq (231 mg, 1.0 mmol) of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 5 mL of anhydrous 1,2-dichlorobenzene.
-
Alkylation: Add 1.5 eq (183 mg, 1.5 mmol) of 1,3-propanesultone.
-
Reaction: Purge with Argon, attach a reflux condenser, and heat to 110°C for 16 hours.
-
Isolation: Cool the mixture to room temperature. The sulfonated product will precipitate as a dark solid.
-
Validation: Filter the precipitate and wash extensively with diethyl ether (3 × 10 mL) to remove unreacted starting material and solvent. Verify by RP-HPLC (monitoring at 254 nm); the highly polar zwitterion will elute significantly earlier than the starting material.
Protocol 2: Condensation to Asymmetric Cy5
Causality: Acetic anhydride acts as a dehydrating agent to drive the condensation between the indolenine methyl group and the polymethine linker, while pyridine serves as a basic catalyst to facilitate enamine formation [3].
-
Hemicyanine Formation: React the sulfonated indolenine (1.0 eq) with malonaldehyde bis(phenylimine) monohydrochloride (1.0 eq) in a 1:1 mixture of acetic anhydride and dry pyridine (5 mL total) at 120°C for 1 hour.
-
Dye Assembly: Add a second indolenine derivative (e.g., standard 1-(3-sulfopropyl)-2,3,3-trimethylindolenine) to the mixture to create the asymmetric Cy5. Reflux for an additional 30 minutes.
-
Validation: Monitor via UV-Vis spectroscopy. The reaction is complete when the hemicyanine intermediate peak (~455 nm) disappears and the deep blue Cy5 peak (~650 nm) emerges.
-
Purification: Precipitate with ethyl acetate, dissolve in water, and purify via preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
Protocol 3: NHS-Ester Activation & Protein Conjugation
Causality: The stable propanoic acid must be converted into a highly reactive N-hydroxysuccinimide (NHS) ester to spontaneously react with primary amines (lysine residues) on target proteins [3, 4].
-
Activation: Dissolve 10 mg of the purified Cy5-propanoic acid dye in 500 µL of anhydrous DMF. Add 1.5 eq of NHS and 1.5 eq of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). Stir in the dark at room temperature for 12 hours.
-
Conjugation: Dissolve the target antibody (1 mg) in 0.1 M Sodium Bicarbonate buffer (pH 8.3). Add a 5-fold molar excess of the Cy5-NHS ester.
-
Incubation: React for 2 hours at room temperature in the dark.
-
Cleanup: Remove unreacted dye using a size-exclusion spin column (e.g., Sephadex G-25) equilibrated with PBS.
Visualizations of Chemical Workflows
Caption: Workflow for the N-alkylation and subsequent condensation of the indolenine into an asymmetric Cy5 dye.
Caption: NHS-ester activation of the 5-position propanoic acid and subsequent protein bioconjugation.
References
-
National Center for Biotechnology Information (PubChem). "3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - Laboratory Chemical Safety Summary (LCSS)". Retrieved from: [Link]
-
Thermo Fisher Scientific. "3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid, 96%, Product Specifications & Safety". Retrieved from:[Link]
-
Bouteiller, C., et al. "Novel Water-Soluble Near-Infrared Cyanine Dyes: Synthesis, Spectral Properties, and Use in the Preparation of Internally Quenched Fluorescent Probes." Bioconjugate Chemistry, ACS Publications, 2007. Retrieved from:[Link]
-
Menger, M., et al. "NIR-Cyanine Dye Linker: a Promising Candidate for Isochronic Fluorescence Imaging in Molecular Cancer Diagnostics and Therapy Monitoring." Theranostics, 2016. Retrieved from:[Link]
spectral characteristics of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid derivatives
Title : Spectral Characteristics of 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid Derivatives: A Comprehensive Technical Guide
Executive Summary In the landscape of modern fluorophore engineering, the transition from simple labeling reagents to highly specific, heterobifunctional probes is paramount. At the core of this evolution is 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid [1], a specialized indolenine derivative. Unlike traditional cyanine precursors where the carboxylic acid handle is appended to the indolenine nitrogen, this molecule features a propanoic acid moiety at the 5-position of the aromatic ring. As a Senior Application Scientist, I have observed that this structural nuance allows for the synthesis of asymmetric, heterobifunctional cyanine dyes (Cy3, Cy5, Cy7 analogs) that possess orthogonal reactive groups[2]. This guide deconstructs the spectral characteristics, photophysical causality, and self-validating experimental protocols for engineering these advanced derivatives.
Section 1: Molecular Architecture & Photophysical Causality
The spectral identity of a cyanine dye is governed by the polymethine chain length and the electron-donating/accepting strength of the terminal indolenine heterocycles.
-
The Push-Pull System : The 2,3,3-trimethyl-3H-indole core acts as one half of a conjugated push-pull system. When quaternized, the indolium nitrogen becomes a strong electron acceptor, while the unquaternized indole nitrogen acts as an electron donor.
-
Auxochromic Effect of the 5-Propanoic Acid : Placing the propanoic acid group at the 5-position introduces a weak electron-withdrawing inductive effect. However, because it is separated from the aromatic π -system by an aliphatic ethyl linker (-CH₂CH₂-), it minimally perturbs the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy gap. Consequently, the derivatives maintain the exceptionally high molar extinction coefficients ( ϵ>150,000M−1cm−1 ) characteristic of native indocyanines.
-
Heterobifunctional Advantage : By freeing the N-alkyl position, scientists can introduce sulfonate groups (e.g., via 1,3-propanesultone) to strictly control the hydration sphere and prevent H-aggregation in aqueous media, while reserving the 5-propanoic acid exclusively for NHS-ester bioconjugation[2].
Logical relationship of the electronic push-pull system in 5-substituted cyanine dyes.
Section 2: Quantitative Spectral Characteristics
The derivatives of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid exhibit highly predictable spectral shifts based on the vinylogous series (the step-wise addition of -CH=CH- units). The data below summarizes the photophysical properties of the resulting trimethine, pentamethine, and heptamethine derivatives in physiological buffer (pH 7.4).
| Derivative Type | Polymethine Chain | Absorbance Max ( λabs ) | Emission Max ( λem ) | Stokes Shift | Extinction Coefficient ( ϵ ) | Quantum Yield ( Φ ) |
| Trimethine | 3 Carbons (Cy3) | ~550 nm | ~570 nm | 20 nm | ~150,000 M⁻¹cm⁻¹ | 0.15 - 0.30 |
| Pentamethine | 5 Carbons (Cy5) | ~646 nm | ~662 nm | 16 nm | ~250,000 M⁻¹cm⁻¹ | 0.20 - 0.40 |
| Heptamethine | 7 Carbons (Cy7) | ~750 nm | ~773 nm | 23 nm | ~250,000 M⁻¹cm⁻¹ | 0.05 - 0.15 |
Analytical Note: Quantum yields are highly dependent on the local microenvironment. Binding the 5-propanoic acid handle to a rigid protein structure typically restricts the rotational freedom of the polymethine chain. This structural rigidification suppresses non-radiative decay via the Twisted Intramolecular Charge Transfer (TICT) state, frequently increasing the quantum yield ( Φ ) by up to 2-fold.
Section 3: Self-Validating Experimental Protocols
To ensure high-fidelity probe generation, the synthesis and validation must be treated as a self-correcting system. Below is the protocol for synthesizing the pentamethine (Cy5) derivative.
Protocol 1: Synthesis of the Pentamethine Cyanine Derivative
-
Quaternization (N-Alkylation) : React 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid with 1,3-propanesultone in 1,2-dichlorobenzene at 120°C for 12 hours.
-
Causality : 1,3-propanesultone yields a sulfobetaine inner salt. This ensures the final dye possesses intrinsic water solubility, preventing aggregation-induced quenching (H-aggregates) in biological buffers[3].
-
-
Base-Catalyzed Condensation : React the resulting indolium salt (2 equivalents) with malonaldehyde bis(phenylimine) monohydrochloride (1 equivalent) in a mixture of acetic anhydride and pyridine (1:1 v/v) at 110°C for 1 hour.
-
Causality : Pyridine acts as a base to deprotonate the acidic 2-methyl group, forming a highly nucleophilic enamine. Acetic anhydride serves a dual purpose: it acts as a dehydrating agent and acetylates the aniline leaving group of the malonaldehyde linker, thermodynamically driving the condensation forward[2].
-
-
Solvent-Induced Precipitation : Cool the reaction to room temperature and precipitate dropwise into ice-cold diethyl ether.
-
Causality : Cyanine dyes are highly polar poly-ions. Diethyl ether rapidly collapses the solvent polarity, forcing the dye to precipitate while leaving unreacted lipophilic precursors and acetylated aniline in solution.
-
-
Isomeric Purification : Purify the crude pellet via Preparative RP-HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).
-
Causality : Polymethine condensations yield a mixture of cis/trans isomers. RP-HPLC isolates the thermodynamically stable all-trans isomer, which is mandatory for reproducible spectral performance.
-
Step-by-step experimental workflow for the synthesis and spectral validation of cyanine derivatives.
Protocol 2: Spectroscopic Validation & Inner-Filter Correction
-
Stock Preparation : Dissolve the HPLC-purified dye in anhydrous DMSO to a 1 mM stock.
-
Causality : DMSO disrupts π−π stacking, ensuring a purely monomeric spectral baseline for accurate molar extinction coefficient calculation.
-
-
Dilution & Measurement : Prepare a concentration series (1 µM to 5 µM) in 1X PBS (pH 7.4). Verify that the absorbance at the excitation maximum is strictly <0.1 OD.
-
Causality : Maintaining an Optical Density below 0.1 is a critical self-validating step. It prevents the inner-filter effect (where the dye re-absorbs its own emitted photons), which would artificially deflate the calculated quantum yield.
-
-
Quantum Yield Calculation : Integrate the emission spectrum and calculate the relative quantum yield ( Φ ) against a known standard (e.g., standard Cy5, Φ=0.27 in PBS).
Conclusion
The 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid scaffold is a masterclass in rational probe design. By isolating the bioconjugation handle at the 5-position, researchers can independently tune the photophysics (via the polymethine chain) and the pharmacokinetics (via N-alkyl sulfonation), resulting in high-contrast, robust imaging agents for advanced diagnostics and targeted therapeutics[3].
References
- Intermediate for and fluorescent cyanine dyes containing carboxylic acid groups (US Patent 4981977A). Google Patents.
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes . PubMed Central (PMC). URL:[Link]
-
Improving the Imaging Contrast of 68Ga-PSMA-11 by Targeted Linker Design . Bioconjugate Chemistry (ACS Publications). URL:[Link]
-
3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 . PubChem. URL:[Link]
Sources
Application Note: Synthesis of High-Performance Water-Soluble Cyanine Dyes via 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
Executive Summary & Structural Rationale
The development of advanced fluorescent probes for bioconjugation relies heavily on the strategic design of indolenine precursors. 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) 1 is a highly specialized building block that places the carboxylic acid bioconjugation handle at the 5-position of the aromatic indole ring, rather than on the N-alkyl chain.
The Causality of Structural Decoupling: In traditional cyanine synthesis, functionalizing the N-alkyl chain with a carboxylic acid forces a compromise between dye solubility and reactivity. By utilizing a 5-propanoic acid substituted indolenine, the conjugation handle is structurally decoupled from the nitrogen atom. This frees the indolenine nitrogen to be alkylated with highly polar moieties (such as 1,4-butanesultone), imparting extreme water solubility and preventing dye aggregation in aqueous biological buffers 2. The resulting asymmetric cyanine dyes exhibit superior photo-thermal stability and high molar extinction coefficients 3.
Mechanistic Pathway & Workflow Visualization
The synthesis of a bioconjugation-ready, water-soluble pentamethine cyanine (Sulfo-Cy5) follows a self-validating three-phase sequence: N-alkylation (quaternization), hemicyanine formation, and asymmetric condensation.
Fig 1. Mechanistic workflow for water-soluble Cy5 synthesis from a 5-propanoic acid precursor.
Step-by-Step Experimental Protocols
Phase 1: Quaternization (N-Alkylation) for Aqueous Solubility
Objective: Convert the neutral indolenine into a zwitterionic sulfobutyl-indolium inner salt.
-
Reagent Mixing: In a microwave-safe vial, combine 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 equiv) with 1,4-butanesultone (5.0 equiv) 4.
-
Microwave Irradiation: Irradiate the neat mixture at 150 °C for 30 minutes 4.
-
Purification: Cool the reaction to room temperature. The product precipitates as a solid. Wash extensively with cold diethyl ether to remove unreacted sultone, then dry in vacuo.
-
Mechanistic Insight & Causality: The gem-dimethyl groups at the 3-position of the indolenine create significant steric hindrance. Conventional reflux requires up to 48 hours and yields ~37%, whereas microwave heating drives the nucleophilic ring-opening of the sultone to >80% yield in 30 minutes 4. The resulting sulfonate group increases the acidity of the adjacent α-methyl group, priming it for the subsequent condensation 5.
Phase 2: Hemicyanine Intermediate Synthesis
Objective: Attach the polymethine linker while preventing symmetric dye formation.
-
Reaction Setup: Dissolve the sulfobutyl-indolium salt (1.0 equiv) and malonaldehyde dianilide hydrochloride (1.1 equiv) in a 12:1 mixture of acetic anhydride and acetic acid [[6]]().
-
Heating: Stir the mixture in a 110 °C oil bath for 4 to 5 hours 6.
-
Aqueous Workup: Precipitate the crude product and perform a single wash with ice-cold water.
-
Mechanistic Insight & Causality: Acetic anhydride is not merely a solvent; it actively acetylates the imine of the malonaldehyde dianilide, generating a superior leaving group for the subsequent condensation 6. Maintaining a slight excess of the dianilide (1.1 equiv) is critical; an excess of the indolenine derivative would trigger premature formation of the symmetric dye, which is notoriously difficult to separate 6. Furthermore, because malonaldehyde dianilide exhibits partial solubility in water, multiple aqueous washes will drastically reduce the yield; a single ice-cold wash is the optimized standard 6.
Phase 3: Asymmetric Condensation (Pentamethine Cy5 Formation)
Objective: Complete the conjugated polymethine chain to yield the final asymmetric dye.
-
Coupling: Combine the hemicyanine intermediate (1.0 equiv) with a non-carboxylated 1-(4-sulfobutyl)-2,3,3-trimethyl-3H-indolium salt (1.0 equiv) in methanol.
-
Base Addition: Add sodium acetate (2.4 equiv) and stir at room temperature for 3 to 21 hours 6.
-
Validation: Monitor the reaction via HPLC-MS to confirm the disappearance of the hemicyanine peak and the formation of the asymmetric dye 6. Purify via reverse-phase HPLC.
-
Mechanistic Insight & Causality: Sodium acetate acts as a non-nucleophilic weak base, deprotonating the α-methyl group of the second indolium salt to form a reactive enamine without degrading the dye. Cyanine dyes, particularly pentamethine and heptamethine variants, are highly unstable under strong aqueous basic conditions, as extreme pH triggers nucleophilic addition directly onto the meso-carbon of the polymethine chain, leading to irreversible bleaching 2.
Quantitative Data Summarization
The modularity of the 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid precursor allows for the synthesis of various dye classes simply by altering the polymethine linker during Phase 2. The optical properties of the resulting highly conjugated, water-soluble dyes are summarized below:
| Dye Class | Polymethine Linker Reagent | Conjugation Length | Absorbance Max (λabs) | Emission Max (λem) | Extinction Coefficient (log ε) |
| Sulfo-Cy3 | N,N'-Diphenylformamidine | Trimethine | ~ 550 nm | ~ 570 nm | ~ 5.18 |
| Sulfo-Cy5 | Malonaldehyde dianilide | Pentamethine | 646 – 662 nm | 660 – 680 nm | 5.11 – 5.42 [[3]](), 5 |
| Sulfo-Cy7 | Glutaconaldehyde dianil | Heptamethine | ~ 750 nm | ~ 773 nm | ~ 5.40 |
Note: The primary absorption peak corresponds to the π→π* HOMO–LUMO transition, characterized by a narrow absorption band and a high molar extinction coefficient, which is a hallmark of intact polymethine bridges 3, 5.
Trustworthiness & Quality Control (QC)
To ensure the protocol operates as a self-validating system, the following QC checkpoints must be strictly observed:
-
Precursor Integrity: The 5-propanoic acid indolenine must be stored under inert gas. Oxidation of the indole core will drastically reduce quaternization yields.
-
Intermediate Validation: During Phase 2, the hemicyanine intermediate must be validated via HPLC-MS. The presence of a symmetric dye mass (e.g., two carboxylated indolenines linked together) indicates that the malonaldehyde dianilide was depleted too early 6.
-
NHS Ester Activation: For downstream bioconjugation, activate the 5-propanoic acid group using TSTU and DIPEA in anhydrous DMF. Avoid EDC/NHS in aqueous environments, as the water-soluble nature of the sulfo-Cy5 dye makes it highly susceptible to premature NHS ester hydrolysis before protein labeling can occur.
References
-
"A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes", ACS Publications, URL:[Link]
-
"Synthesis and Characterization of a Water-Soluble Pentamethine Indocyanine Dye for Peptide Labeling", Sciforum, URL:[Link]
-
"CAS RN 1072069-91-0 | Fisher Scientific", Fisher Scientific, URL:[Link]
-
"Photosensitizers for photodynamic therapy: Structure-activity analysis of cyanine dyes through Design of Experiments", IRIS-AperTO, URL:[Link]
-
"Functional Fluorescent Dyes and their Polymer Conjugates", Freie Universität Berlin, URL:[Link]
Sources
Application Note: Leveraging 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid for the Development of an "Off-On" Fluorescent pH Probe
Introduction
The intricate network of cellular processes is often governed by tightly regulated microenvironments, with pH being a critical parameter. Dysregulation of pH in cellular organelles is a hallmark of various pathological conditions, including cancer and neurodegenerative diseases. Consequently, the development of robust and sensitive tools for monitoring intracellular pH is of paramount importance in biomedical research and drug development. Indole and its derivatives have emerged as a versatile class of fluorophores for creating such tools due to their favorable photophysical properties and biocompatibility.[1]
This application note details the utility of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid as a key building block for the synthesis of a novel "off-on" fluorescent probe for the detection of acidic pH. The inherent pH sensitivity of the indolenine core, combined with the reactive propanoic acid handle for bioconjugation, makes this molecule an ideal starting point for creating targeted fluorescent sensors.
The Scientific Rationale: The Indolenine Core as a pH-Responsive Fluorophore
The fluorescence of many indolenine-based dyes is highly dependent on the protonation state of the imine nitrogen atom in the indolenine ring.[2][3] In its deprotonated (neutral) state, typically at physiological or basic pH, the lone pair of electrons on the nitrogen can participate in non-radiative decay pathways, leading to fluorescence quenching. This constitutes the "off" state of the probe.
Upon exposure to an acidic environment, the imine nitrogen becomes protonated. This protonation alters the electronic structure of the molecule, restricting non-radiative decay and leading to a significant increase in fluorescence quantum yield.[3][4] This transition to a highly fluorescent state is the "on" state of the probe. This "off-on" switching mechanism provides a high signal-to-noise ratio, making it ideal for sensitive detection of pH changes in complex biological systems.
The propanoic acid moiety of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid serves as a versatile linker for attaching the probe to biomolecules such as proteins or peptides, enabling targeted delivery to specific cellular compartments.[5]
Experimental Protocols
Part 1: Synthesis of the Amine-Reactive pH Probe
This protocol describes the conversion of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid to its N-hydroxysuccinimide (NHS) ester, rendering it reactive towards primary amines on biomolecules.
Materials and Reagents:
-
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexanes
-
Dichloromethane
-
Magnesium sulfate (anhydrous)
-
Thin Layer Chromatography (TLC) plates (silica gel)
Protocol:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 100 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 5 mL of anhydrous DMF.
-
Activation: Add 1.1 equivalents of N-Hydroxysuccinimide (NHS) and 1.1 equivalents of N,N'-Dicyclohexylcarbodiimide (DCC) to the solution.
-
Reaction: Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The formation of the NHS ester will result in a new spot with a higher Rf value than the starting carboxylic acid.
-
Work-up: Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct.
-
Extraction: Transfer the filtrate to a separatory funnel and add 20 mL of ethyl acetate. Wash the organic layer sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude NHS ester.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid NHS ester.
Diagram of the Synthesis Workflow:
Caption: Synthesis of the amine-reactive pH probe.
Part 2: Characterization of the pH-Dependent Photophysical Properties
This protocol outlines the steps to determine the fluorescence response of the synthesized probe to changes in pH.
Materials and Reagents:
-
Synthesized 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid NHS ester
-
Phosphate-buffered saline (PBS) at various pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0)
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes
Protocol:
-
Stock Solution: Prepare a 1 mM stock solution of the probe in anhydrous DMSO.
-
Working Solutions: Prepare a series of 10 µM working solutions of the probe in PBS buffers of varying pH.
-
Absorption Spectra: Record the absorption spectra of each working solution using a UV-Vis spectrophotometer from 300 nm to 500 nm.
-
Emission Spectra: Record the fluorescence emission spectra of each working solution using a spectrofluorometer. Excite the samples at the wavelength of maximum absorption determined in the previous step and record the emission from 400 nm to 600 nm.
-
Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.
Expected Photophysical Properties:
| Property | Neutral/Basic pH ("Off" State) | Acidic pH ("On" State) |
| Absorption Max (λabs) | ~350 nm | ~380 nm (red-shifted)[2] |
| Emission Max (λem) | ~420 nm (weak) | ~450 nm (strong) |
| Quantum Yield (Φ) | < 0.05 | > 0.35[3][4] |
| Stokes Shift | ~70 nm | ~70 nm |
Diagram of the pH-Sensing Mechanism:
Caption: "Off-On" switching mechanism of the indolenine-based pH probe.
Part 3: Application in Live Cell Imaging of Acidic Organelles
This protocol provides a general guideline for using the synthesized probe to visualize acidic organelles, such as lysosomes, in live cells.
Materials and Reagents:
-
Synthesized amine-reactive pH probe
-
Cell culture medium
-
Live cells (e.g., HeLa or fibroblasts)
-
Confocal microscope with appropriate filter sets
-
Glass-bottom imaging dishes
-
Nigericin (for pH calibration)
-
High potassium buffer series with known pH values (for calibration)
Protocol:
-
Cell Seeding: Seed cells onto glass-bottom imaging dishes and allow them to adhere overnight.
-
Probe Loading: Incubate the cells with 5-10 µM of the probe in cell culture medium for 30-60 minutes at 37°C.
-
Washing: Wash the cells twice with fresh, pre-warmed culture medium to remove any unbound probe.
-
Imaging: Image the cells using a confocal microscope. Use an excitation wavelength appropriate for the protonated form of the dye (e.g., 405 nm laser) and collect emission in the blue-green channel (e.g., 430-480 nm).
-
(Optional) pH Calibration: To obtain a quantitative measurement of lysosomal pH, a calibration curve can be generated. Treat the cells with a high concentration of nigericin in a series of high potassium buffers of known pH. Nigericin is an ionophore that equilibrates the intracellular and extracellular pH.
-
Image Analysis: Analyze the fluorescence intensity in specific organelles to determine their pH based on the calibration curve.
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating. The successful synthesis of the NHS ester can be confirmed by NMR and mass spectrometry. The pH-dependent fluorescence can be rigorously quantified, and the pKa of the probe determined. In cell imaging experiments, co-localization with known lysosomal markers (e.g., LysoTracker Red) can be performed to confirm the probe's localization to acidic organelles. The use of nigericin for in-situ calibration provides a robust method for accurate pH quantification.
Conclusion
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a valuable and versatile starting material for the development of "off-on" fluorescent pH probes. The straightforward synthesis of an amine-reactive derivative allows for its conjugation to biomolecules for targeted applications. The inherent pH sensitivity of the indolenine core provides a robust mechanism for sensing acidic environments with a high signal-to-noise ratio. The protocols outlined in this application note provide a comprehensive guide for researchers and drug development professionals to synthesize, characterize, and apply this novel class of fluorescent probes for the investigation of pH-related biological phenomena.
References
-
ResearchGate. (n.d.). Indole‐Based Long‐Wavelength Fluorescent Probes for Bioimaging of S‐Nitrosylation in Mitochondria. Retrieved from [Link]
-
Diva Portal. (n.d.). An Indolin‐3‐imine Photobase and pH Sensitive Fluorophore. Retrieved from [Link]
-
MDPI. (2023, January 31). Synthesis and Photophysical Properties of Indolenine Styrylcyanine Dye and its Carboxyl-Labeled Derivative. Retrieved from [Link]
-
ACS Publications. (2020, March 31). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. Retrieved from [Link]
-
PubMed. (2020, April 24). Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells. Retrieved from [Link]
Sources
- 1. Frontiers | Live-cell Microscopy and Fluorescence-based Measurement of Luminal pH in Intracellular Organelles [frontiersin.org]
- 2. uu.diva-portal.org [uu.diva-portal.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Indolenine-Based Derivatives as Customizable Two-Photon Fluorescent Probes for pH Bioimaging in Living Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
Application Note: In Vitro Peptide Labeling with 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid Derivatives
Executive Summary
The structural core 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid serves as the fundamental indolenine building block for a highly versatile class of fluorescent probes known as cyanine dyes (e.g., Cy3, Cy5, Cy7). When functionalized as N-hydroxysuccinimide (NHS) esters, these derivatives are the gold standard for in vitro peptide and protein conjugation[1].
This application note provides a comprehensive, self-validating protocol for the covalent attachment of these cyanine derivatives to primary amines on synthetic peptides. Designed for drug development professionals and molecular biologists, this guide emphasizes the chemical causality behind buffer selection, reaction kinetics, and purification strategies to ensure high-yield, site-specific labeling while preserving peptide bioactivity.
Chemical Rationale & Mechanistic Insights
The Indolenine Core and Cyanine Photophysics
The 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid precursor is condensed with polymethine linkers to create fluorophores with exceptional photophysical properties. The gem-dimethyl groups at the 3-position prevent photo-isomerization, leading to high quantum yields, while the propanoic acid at the 5-position provides a flexible linker for bioconjugation[2]. Sulfonated versions of these dyes exhibit excellent aqueous solubility, preventing dye aggregation and fluorescence quenching during peptide labeling[1].
Conjugation Chemistry: Aminolysis vs. Hydrolysis
The protocol utilizes the NHS ester derivative of the dye to target primary amines: the N-terminal α -amine and the ϵ -amine of lysine residues[3].
-
The Causality of pH: The reaction requires the amine to be in its unprotonated (nucleophilic) state. The N-terminus has a pKa of ~8.0, while lysine side chains have a pKa of ~10.5. A reaction buffer at pH 8.3–8.5 is carefully chosen as the optimal thermodynamic window. At this pH, a sufficient fraction of amines is deprotonated to drive the desired aminolysis (conjugation), while minimizing the rate of hydrolysis (degradation of the NHS ester by water) which dominates at pH > 9.0[3].
Figure 1: Competing kinetic pathways during cyanine NHS ester conjugation.
Photophysical Properties of Common Derivatives
To assist in experimental design and multiplexing, the quantitative photophysical data for the most common derivatives synthesized from this indolenine core are summarized below.
| Dye Derivative | Polymethine Chain | Excitation Max (nm) | Emission Max (nm) | Extinction Coefficient (M⁻¹cm⁻¹) | Recommended Laser Line |
| Cy3 | Trimethine | 550 | 570 | ~150,000 | 532 nm / 546 nm |
| Cy5 | Pentamethine | 649 | 670 | ~250,000 | 633 nm / 647 nm |
| Cy7 | Heptamethine | 743 | 767 | ~250,000 | 750 nm |
(Data derived from foundational characterizations of sulfoindocyanine succinimidyl esters[1][2])
Experimental Workflow
Figure 2: Standard workflow for in vitro peptide labeling using cyanine NHS esters.
Step-by-Step Labeling Protocol
Materials Required
-
Peptide: Synthetic peptide containing at least one primary amine (N-terminus or Lysine). Must be free of amine-containing salts (e.g., Tris, glycine, ammonium acetate).
-
Dye: Cyanine NHS ester derivative (e.g., Cy5-NHS).
-
Buffers:
-
Conjugation Buffer: 0.1 M Sodium Bicarbonate ( NaHCO3 ), pH 8.3–8.5[3].
-
Quenching Buffer: 1.0 M Tris-HCl, pH 8.0 or 0.1 M Hydroxylamine.
-
-
Solvent: Anhydrous DMSO or DMF (High purity, ≤0.005% water).
Methodology
Step 1: Peptide Preparation
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 2 to 10 mg/mL (typically 1–5 mM depending on molecular weight).
-
Critical Insight: If the peptide is highly hydrophobic, up to 20% v/v of DMF or DMSO can be added to the buffer to maintain solubility. Do not use amine-containing buffers like Tris, as they will aggressively compete for the NHS ester[3].
Step 2: Dye Reconstitution
-
Equilibrate the vial of Cyanine-NHS ester to room temperature before opening to prevent condensation. Moisture will rapidly hydrolyze the NHS ester into an unreactive carboxylic acid.
-
Dissolve the dye in anhydrous DMSO to a concentration of 10 mg/mL.
-
Self-Validation Check: The dye solution should be used immediately. Do not store reconstituted NHS esters for prolonged periods.
Step 3: Conjugation Reaction
-
Calculate the required volume of dye to achieve a 1.5 to 3.0 molar excess over the peptide amine groups.
-
Note: For a single N-terminal label, 1.5x is sufficient. For multiple lysines, adjust the molar ratio based on the desired degree of labeling (DoL)[3].
-
-
Add the dye solution dropwise to the peptide solution while vortexing gently.
-
Incubate the reaction mixture at room temperature (20–25°C) for 2 hours, or at 4°C overnight. Protect the reaction vessel from light using aluminum foil to prevent photobleaching.
Step 4: Reaction Quenching
-
To stop the reaction and consume any unreacted NHS ester, add Quenching Buffer (1 M Tris-HCl) to a final concentration of 50 mM.
-
Incubate for an additional 15 minutes at room temperature.
Step 5: Purification and Characterization
-
Purification: Isolate the labeled peptide from free dye and quenched byproducts using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) utilizing a C18 column and a Water/Acetonitrile gradient with 0.1% TFA[2]. Alternatively, for larger peptides (>5 kDa), Size Exclusion Chromatography (SEC) or desalting columns can be used[3].
-
Characterization: Lyophilize the collected fractions and verify the conjugate mass using MALDI-TOF or LC-MS. Measure the Degree of Labeling (DoL) via UV-Vis spectroscopy using the extinction coefficients provided in Section 3.
Troubleshooting Guide
-
Low Labeling Efficiency:
-
Cause: Hydrolysis of the NHS ester prior to reaction.
-
Solution: Ensure DMSO is strictly anhydrous. Buy dye in single-use aliquots.
-
Cause: Incorrect pH.
-
Solution: Verify the final pH of the reaction mixture is 8.3. Highly acidic peptide TFA salts can lower the pH of the bicarbonate buffer. Adjust with 0.1 M NaOH if necessary.
-
-
Precipitation During Reaction:
-
Cause: The attachment of the hydrophobic indolenine core can decrease the aqueous solubility of small, neutral peptides.
-
Solution: Increase the percentage of DMSO/DMF in the reaction mixture (up to 50%) or switch to a sulfonated dye derivative (e.g., Sulfo-Cy5) which retains high aqueous solubility[1].
-
References
- Glen Report 33-13: Application Note – Protein Labeling with NHS Esters Glen Research URL
- Bioconjugate Chemistry (PubMed - NIH)
- Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters (Full Text)
Sources
conjugation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid to monoclonal antibodies
Application Note & Protocols
Topic: Covalent Conjugation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid to Monoclonal Antibodies via Amine Chemistry
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive scientific and technical guide for the conjugation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, a small molecule featuring a terminal carboxylic acid, to primary amine residues on monoclonal antibodies (mAbs). The resulting antibody-drug conjugate (ADC) is formed through a stable amide bond. This guide details the principles of carbodiimide chemistry, provides step-by-step protocols for antibody preparation, small molecule activation, conjugation, and purification, and outlines essential analytical techniques for the characterization of the final conjugate. The methodologies are designed to be robust and reproducible, with an emphasis on the rationale behind each step to empower researchers to optimize the process for their specific applications.
Introduction: The Rationale for Covalent Conjugation
Antibody-drug conjugates (ADCs) represent a powerful class of biotherapeutics that combine the exquisite specificity of a monoclonal antibody with the potent cytotoxic activity of a small molecule drug.[1][2][3] This synergy allows for targeted delivery of a payload directly to antigen-expressing cells, such as cancer cells, thereby minimizing systemic exposure and associated off-target toxicities.[1]
The successful construction of a stable and effective ADC is critically dependent on the conjugation chemistry used to link the drug to the antibody. The target molecule for this guide, 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, possesses a terminal carboxylic acid functional group.[4][5] This group is not intrinsically reactive towards the functional groups present on an antibody. Therefore, a chemical activation strategy is required. The most common and well-established method for this purpose is the use of a zero-length crosslinker system, namely a carbodiimide like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an N-hydroxysuccinimide (NHS) ester stabilizer.[6][7] This chemistry targets the abundant primary amines found on the side chains of lysine residues and the N-terminus of the antibody, forming a highly stable amide bond.[8][9]
This document will guide the user through the entire workflow, from initial antibody preparation to final ADC characterization, providing the foundational knowledge and practical steps necessary for success.
Principle of the Method: Two-Step Carbodiimide Chemistry
The conjugation process relies on a two-step activation and coupling reaction. This approach is favored over a one-pot method because it enhances control and minimizes the undesirable side reaction of antibody-antibody crosslinking.[10]
Step 1: Activation of the Carboxylic Acid. The carboxyl group on 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is activated by EDC. EDC reacts with the carboxylate to form a highly reactive but unstable O-acylisourea intermediate.[7] This intermediate is susceptible to hydrolysis in an aqueous environment, which would regenerate the original carboxylic acid.
Step 2: Stabilization and Amine Coupling. To improve efficiency and stability, N-hydroxysulfosuccinimide (Sulfo-NHS) is added. Sulfo-NHS reacts with the O-acylisourea intermediate to form a semi-stable Sulfo-NHS ester.[7] This ester is less prone to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[6] The activated small molecule is then introduced to the antibody, where the Sulfo-NHS ester readily reacts with lysine residues to form a stable covalent amide bond, releasing the Sulfo-NHS leaving group.
Materials and Reagents
Equipment
-
UV-Vis Spectrophotometer
-
pH meter
-
Stir plate and stir bars
-
Reaction vials (low-protein binding)
-
Pipettes and sterile, low-protein binding tips
-
Chromatography system (e.g., FPLC, HPLC) for purification and analysis
-
Centrifuge
-
Vortex mixer
Reagents & Consumables
-
Monoclonal Antibody (mAb): Purified, in a concentration of 2-10 mg/mL.
-
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid: (MW: 231.29 g/mol )[4]
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store desiccated at -20°C.
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store desiccated at 4°C.
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0. Critical: Must be free of amines and carboxyls.
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4. Critical: Must be free of primary amines (e.g., Tris).
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Organic Solvent: Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) to dissolve the small molecule.
-
Desalting Columns (e.g., PD-10) or Dialysis Cassettes (MWCO 10 kDa).
-
Purification Column: Size Exclusion Chromatography (SEC) column appropriate for antibody separation.
Pre-Conjugation Procedures: Antibody Preparation
Causality: The success of the conjugation reaction is contingent upon the purity and buffer composition of the starting antibody. Commercially available antibodies are often stored in buffers containing primary amines (e.g., Tris) or stabilizers (e.g., sodium azide, glycine) that will compete with the antibody's lysine residues for reaction with the activated small molecule, drastically reducing conjugation efficiency.[11][12] Therefore, a buffer exchange step is mandatory.
Protocol 4.1: Buffer Exchange using Desalting Column
-
Column Equilibration: Equilibrate the desalting column (e.g., PD-10) with 4-5 column volumes of Conjugation Buffer (PBS, pH 7.4).
-
Sample Loading: Load the antibody sample (typically up to 2.5 mL for a PD-10 column) onto the column. Allow the sample to enter the packed bed completely.
-
Elution: Elute the antibody by adding Conjugation Buffer. Collect the eluate according to the manufacturer's instructions, typically the fraction immediately following the void volume. The protein will elute first, while the small molecule buffer components are retained.
-
Concentration Measurement: Determine the concentration of the buffer-exchanged antibody using UV-Vis spectrophotometry by measuring the absorbance at 280 nm (A280). Use the antibody's specific extinction coefficient for an accurate calculation. (For a typical IgG, A280 of 1.0 = ~0.7 mg/mL).
Step-by-Step Conjugation Workflow
The entire process, from activation to quenching, should be performed sequentially without significant delays to preserve the reactivity of the activated ester.
Protocol 5.1: Activation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
Rationale: This step is performed in an amine-free buffer (MES) at a slightly acidic pH (6.0) to optimize the EDC reaction while minimizing hydrolysis.[10] The molar excess of EDC and Sulfo-NHS ensures efficient activation of the small molecule.
-
Prepare Small Molecule Stock: Prepare a 10 mM stock solution of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in anhydrous DMF or DMSO.
-
Prepare Activation Reagents: Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer (MES, pH 6.0). EDC is moisture-sensitive and hydrolyzes quickly.[10]
-
Activation Reaction: In a microcentrifuge tube, combine the reagents in the following order. The example below is for a reaction targeting a 20-fold molar excess of small molecule over the antibody.
-
Add the required volume of the 10 mM small molecule stock.
-
Add an equivalent volume of 10 mg/mL EDC solution (provides a ~2-fold molar excess of EDC over the small molecule).
-
Add an equivalent volume of 10 mg/mL Sulfo-NHS solution (provides a ~2.5-fold molar excess of Sulfo-NHS over the small molecule).
-
-
Incubate: Gently mix and incubate the reaction at room temperature for 15-30 minutes, protected from light.
Protocol 5.2: Conjugation to the Monoclonal Antibody
Rationale: The pH is raised to 7.4 by adding the activation mix to the antibody in PBS. This pH is a compromise: it is high enough for the deprotonated amine of lysine to act as an effective nucleophile but not so high as to cause significant hydrolysis of the NHS ester.
-
Combine: Immediately after the activation incubation, add the entire activation mixture to the prepared monoclonal antibody (in PBS, pH 7.4). The volume of the added activation mixture should ideally not exceed 10% of the antibody solution volume to avoid significant pH changes or solvent effects.
-
Incubate: Incubate the conjugation reaction for 1-2 hours at room temperature with gentle stirring or rotation.
Protocol 5.3: Quenching the Reaction
Rationale: Quenching deactivates any remaining reactive Sulfo-NHS esters, preventing further conjugation and ensuring a defined endpoint for the reaction.[8] A high concentration of a primary amine (Tris) is added to consume all active esters.
-
Add Quenching Buffer: Add the Quenching Buffer (1 M Tris-HCl, pH 8.0) to the reaction mixture to a final concentration of 20-50 mM.
-
Incubate: Incubate for an additional 15-30 minutes at room temperature to ensure the reaction is fully quenched.
Post-Conjugation Purification
Causality: Purification is essential to remove unreacted small molecule, excess activation and quenching reagents, and any potential aggregates formed during the reaction.[13][14] Size Exclusion Chromatography (SEC) is an effective method that separates molecules based on their hydrodynamic radius, efficiently separating the large ADC from smaller contaminants.[8][15]
Protocol 6.1: Purification by Size Exclusion Chromatography (SEC)
-
System Equilibration: Equilibrate the SEC column (e.g., Superdex 200 or equivalent) with at least 2 column volumes of a suitable storage buffer (e.g., PBS, pH 7.4) at a flow rate recommended by the manufacturer.
-
Sample Loading: Load the quenched reaction mixture onto the column. The injection volume should not exceed 2-5% of the total column volume to ensure optimal resolution.
-
Elution and Fraction Collection: Elute the sample with the storage buffer. The ADC will typically elute as the first major peak. Collect fractions corresponding to this peak. Aggregates, if present, will elute earlier in the void volume, while small molecules will elute much later.
-
Pooling and Concentration: Pool the fractions containing the purified ADC. If necessary, concentrate the final product using an appropriate centrifugal filter device (e.g., Amicon Ultra, 30 kDa MWCO).
Characterization and Quality Control
A thorough characterization of the final ADC is a critical quality attribute (CQA) to ensure its efficacy and safety.[13] It validates the success of the conjugation and provides key parameters for batch-to-batch consistency.
| Analytical Technique | Purpose | Expected Outcome/Information Gained |
| UV-Vis Spectrophotometry | Determination of Drug-to-Antibody Ratio (DAR) and protein concentration.[15] | An average DAR value. Requires knowledge of the extinction coefficients for both the antibody and the small molecule at two different wavelengths (e.g., 280 nm and a wavelength where the drug absorbs maximally). |
| Hydrophobic Interaction Chromatography (HIC) | Gold standard for DAR determination and distribution analysis.[15][16][] | A chromatogram showing peaks for unconjugated antibody (DAR=0) and antibody species with different numbers of conjugated drugs (DAR=1, 2, 3, etc.). Allows calculation of the average DAR and the percentage of each species. |
| Size Exclusion Chromatography (SEC) | Assessment of aggregation and fragmentation.[13][] | A chromatogram showing the percentage of monomeric ADC versus high molecular weight species (aggregates) or low molecular weight species (fragments). A high monomer content (>95%) is desirable. |
| Mass Spectrometry (MS) | Precise mass confirmation of the conjugate.[18] | Provides the exact molecular weight of the intact or reduced ADC, confirming the covalent attachment of the drug and allowing for unambiguous determination of the different DAR species. |
| Binding Assays (e.g., ELISA, SPR) | Functional assessment of antigen binding.[2][16] | Confirms that the conjugation process has not compromised the antibody's ability to bind to its target antigen. The binding affinity (KD) of the ADC should be comparable to the unconjugated antibody. |
Storage and Handling
Proper storage is crucial to maintain the stability and activity of the final ADC.
-
Short-Term Storage: Store the purified ADC at 2-8°C for up to one month.[19][20]
-
Long-Term Storage: For storage longer than one month, aliquot the ADC into single-use volumes and store at -20°C or -80°C.[19][20]
-
Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can cause denaturation and aggregation, leading to a loss of activity.[21][22] Aliquoting prevents the need to thaw the entire batch for each use.
-
Light Protection: The indole moiety in the small molecule may be light-sensitive. It is good practice to store the ADC in amber vials or vials wrapped in foil to protect it from light.[19][21]
References
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025, July 1).
- Veranova. (n.d.).
- K2 Scientific. (2023, December 14). Best Cold Storage Practices for Monoclonal Antibodies.
- MDPI. (2026, March 12).
- Pharma Focus America. (2025, May 19).
- Sartorius. (n.d.).
- BOC Sciences. (n.d.).
- LCGC International. (2026, March 19).
- PubMed. (2016, May 15). Characterization of antibody-drug conjugates by mass spectrometry: advances and future trends.
- Waters Corporation. (2015, June 19).
- BioPharm International. (2026, April 1).
- PMC. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
- Single Use Support. (2024, February 7). Safe handling of monoclonal antibodies: Best practices.
- NeoBiotechnologies. (2023, December 10). How to Store Monoclonal Antibodies in 5 Simple Steps.
- GaoLab. (2013, September 28). Antibody Storage and Handling.
- Bio-Rad. (2022, January 27). Treat Them Right! – Best Practices for Storing and Working with Antibodies.
- Fortis Life Sciences. (2022, December 15).
- Abcam. (n.d.).
- Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
- PMC. (2019, June 26).
- Bio-Techne. (n.d.). Antibody Conjugation Assay: Methods, Protocols & Techniques.
- PubChem. (n.d.). 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368.
- PMC. (n.d.). Purification of Monoclonal Antibodies Using Chromatographic Methods: Increasing Purity and Recovery.
- CD Bioparticles. (2025, February 19).
- Creative Biogene. (n.d.).
- Sino Biological. (n.d.).
- Thermo Fisher Scientific. (n.d.). Carbodiimide Crosslinker Chemistry.
- St John's Laboratory. (n.d.).
- PubChemLite. (n.d.). 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid.
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- 4. 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. PubChemLite - 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid (C14H17NO2) [pubchemlite.lcsb.uni.lu]
- 6. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. Carboxyl-Based Conjugation - Creative Biogene IntegrateRNA [integraterna.creative-biogene.com]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 11. fortislife.com [fortislife.com]
- 12. Antibody Conjugation Assay: Methods, Protocols & Techniques | Bio-Techne [bio-techne.com]
- 13. veranova.com [veranova.com]
- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 15. pharmafocusamerica.com [pharmafocusamerica.com]
- 16. blog.crownbio.com [blog.crownbio.com]
- 18. bioanalysis-zone.com [bioanalysis-zone.com]
- 19. k2sci.com [k2sci.com]
- 20. neobiotechnologies.com [neobiotechnologies.com]
- 21. drexel.edu [drexel.edu]
- 22. bio-rad-antibodies.com [bio-rad-antibodies.com]
Application Note: Step-by-Step Amidation of 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Content Type: Advanced Experimental Protocol & Mechanistic Guide
Introduction & Strategic Overview
The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a highly versatile building block, serving as the foundational core for synthesizing functionalized cyanine dyes (e.g., Cy3, Cy5, Cy7) and targeted fluorescent probes[1],[2]. The propanoic acid moiety at the 5-position provides a critical handle for bioconjugation, allowing researchers to attach peptides, antibodies, or PEGylated linkers via stable amide bonds[3].
Mechanistic Rationale: The "Why" Behind the Protocol
Successful amidation is not just about mixing reagents; it requires controlling the reaction pathway. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with N-Hydroxysuccinimide (NHS) and N,N-Diisopropylethylamine (DIPEA) for three critical reasons:
-
Prevention of O→N Acyl Migration: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. If the target amine is not immediately available to attack, this intermediate undergoes an irreversible intramolecular O→N acyl migration, forming an inert N-acylurea byproduct[1],[4]. Adding NHS rapidly traps the O-acylisourea, converting it into a semi-stable NHS active ester that is immune to this dead-end rearrangement[4].
-
Simplified Purification: Unlike DCC (N,N'-Dicyclohexylcarbodiimide), which generates an insoluble and notoriously difficult-to-remove dicyclohexylurea (DCU) byproduct, EDC generates a water-soluble urea byproduct. This allows for a simple aqueous workup, which is highly advantageous for scaling up[4].
-
Controlled Nucleophilicity: DIPEA is a sterically hindered, non-nucleophilic base. It serves a dual purpose: deprotonating the carboxylic acid to initiate EDC activation, and neutralizing the hydrochloride salt of the incoming primary amine without competing as a nucleophile[1],[4].
Reaction Pathway Visualization
Figure 1: EDC/NHS amidation pathway highlighting NHS trapping to prevent O→N acyl migration.
Optimization of Coupling Conditions
To justify the selection of EDC/NHS, the following table summarizes the quantitative and qualitative outcomes of various coupling strategies applied to indolenine-5-propanoic acid derivatives.
| Coupling Reagent | Additive | Base | Solvent | Typical Yield | Mechanistic Observation / Causality |
| EDC·HCl | NHS | DIPEA | DMF / DCM | >85% | Clean conversion; water-soluble urea byproduct allows easy aqueous workup. |
| EDC·HCl | None | DIPEA | DMF / DCM | 30-40% | Significant O→N acyl migration leads to inert N-acylurea byproduct. |
| DCC | NHS | NMM | DCM | ~65% | Active ester forms, but dicyclohexylurea (DCU) byproduct is notoriously difficult to remove. |
| HATU | None | DIPEA | DMF | >90% | Highly efficient and fast, but uronium reagents are cost-prohibitive for large-scale synthesis. |
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system . By isolating the activation phase from the conjugation phase, we ensure that valuable primary amines (such as custom peptides or expensive PEG linkers) are not wasted on incomplete reactions.
Materials Required (1.0 mmol scale)
-
Substrate: 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 eq, 231.3 mg)
-
Activator: EDC·HCl (1.2 eq, 230.0 mg)
-
Additive: N-Hydroxysuccinimide (NHS) (1.2 eq, 138.1 mg)
-
Target Cargo: Primary Amine (R-NH₂) (1.1 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 348 µL)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM) (5.0 mL)
Phase 1: NHS Ester Formation (Activation)
-
Dissolution: In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 231.3 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 5.0 mL of anhydrous DMF.
-
Reagent Addition: Add 138.1 mg of NHS to the stirring solution, followed by 230.0 mg of EDC·HCl.
-
Incubation: Stir the reaction mixture at room temperature for 2–4 hours. Protect the flask from ambient light, as indolenine derivatives exhibit mild photosensitivity[5].
-
Self-Validation Checkpoint: Pull a 5 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze via LC-MS.
-
Expected Result: Complete disappearance of the starting material mass (m/z [M+H]⁺ ~232.1) and the appearance of the NHS ester intermediate (m/z [M+H]⁺ ~329.2). Do not proceed to Phase 2 until activation is >95% complete.
-
Phase 2: Amidation (Conjugation)
-
Amine Introduction: To the fully activated mixture, add 1.1 mmol of your target primary amine (R-NH₂).
-
pH Adjustment: Dropwise, add 348 µL of DIPEA. This neutralizes any hydrochloride salts associated with the amine and maintains an optimal basic environment (equivalent to pH ~8.5-9.0) to ensure the amine remains highly nucleophilic[5].
-
Reaction: Stir the mixture at room temperature for 12–16 hours under an inert atmosphere, continuing to protect it from light[5].
Phase 3: Workup & Isolation
-
Dilution: Quench the reaction by diluting the mixture with 25 mL of Ethyl Acetate (EtOAc). (Note: If your resulting conjugate is highly polar, DCM may be substituted).
-
Aqueous Washing: Transfer to a separatory funnel and wash the organic layer sequentially with:
-
3 x 15 mL of distilled water: This critical step removes the DMF solvent, unreacted NHS, and the water-soluble EDC-urea byproduct.
-
1 x 15 mL of saturated aqueous NaCl (brine): This breaks any emulsions and pre-dries the organic layer.
-
-
Drying & Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude amide via silica gel flash chromatography (typically utilizing a DCM/MeOH gradient) or via precipitation if the product is a high-molecular-weight conjugate.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Integration of Multitargeted Polymer-Based Contrast Agents with Photoacoustic Computed Tomography: An Imaging Technique to Visualize Breast Cancer Intratumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
Application Note: Modular Synthesis and Click Chemistry Integration of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Application: Synthesis of heterobifunctional cyanine fluorophores and subsequent bioconjugation via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Mechanistic Rationale and Chemical Significance
The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS RN: 1072069-91-0) is a highly specialized indolenine derivative that serves as a foundational building block for advanced fluorescent probes[1]. In the realm of bioconjugation and molecular imaging, cyanine dyes (such as Cy3, Cy5, and Cy7) are prized for their massive extinction coefficients (often >100,000 L·mol⁻¹·cm⁻¹) and tunable emission profiles extending into the near-infrared (NIR) window[2].
The strategic placement of the propanoic acid moiety at the 5-position of the indolenine core is not arbitrary. It provides a critical aliphatic spacer that physically and electronically decouples the conjugation site from the delocalized π-electron polymethine system[3]. If a conjugation handle is placed too close to the chromophore core, the resulting click reaction can perturb the dye's photophysical properties, leading to fluorescence quenching or undesirable hypsochromic shifts (photoblueing)[4].
Furthermore, direct synthesis of azide- or alkyne-bearing indolenines is synthetically treacherous. The high temperatures required for N-alkylation (quaternization) and subsequent Knoevenagel condensation during cyanine assembly often lead to the thermal decomposition of sensitive functional groups like azides[5]. Therefore, modern bioconjugation workflows utilize 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in a modular approach : the robust carboxy-cyanine core is assembled first, and the click-compatible handles are installed via mild amidation in the final step[5].
Workflow Visualization
The following diagram illustrates the modular synthetic pipeline, ensuring that delicate bioorthogonal handles are only introduced after the harsh conditions of cyanine core assembly have been completed.
Workflow for synthesizing click-ready cyanine dyes from the indolenine precursor.
Quantitative Data: Photophysical Properties
When 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is condensed into various cyanine scaffolds, the resulting fluorophores exhibit predictable and highly desirable optical properties[2]. The table below summarizes the expected quantitative metrics for the resulting heterobifunctional dyes.
| Dye Derivative | Polymethine Chain Length | Absorbance Max (λabs) | Emission Max (λem) | Extinction Coefficient (ε) | Application Window |
| Cy3-Propanoic Acid | 3 carbons (Trimethine) | ~550 nm | ~570 nm | 150,000 L·mol⁻¹·cm⁻¹ | Visible / Epifluorescence |
| Cy5-Propanoic Acid | 5 carbons (Pentamethine) | ~646 nm | ~662 nm | 250,000 L·mol⁻¹·cm⁻¹ | Red / Confocal Microscopy |
| Cy7-Propanoic Acid | 7 carbons (Heptamethine) | ~750 nm | ~773 nm | 270,000 L·mol⁻¹·cm⁻¹ | NIR / In Vivo Imaging |
Note: Spectral properties may shift slightly (± 5 nm) depending on the solvent polarity and the specific nature of the final click conjugate.
Self-Validating Experimental Protocols
Protocol A: Modular Synthesis of an Alkyne-Cy5 Fluorophore
This protocol details the conversion of the precursor into a click-ready Alkyne-Cy5 dye. The methodology relies on intermediate validation to prevent the propagation of synthetic errors.
Step 1: Quaternization (Activation of the C2-Methyl Group)
-
Procedure: Dissolve 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 eq) in anhydrous acetonitrile. Add ethyl iodide (1.5 eq) and reflux at 80°C for 12 hours under a nitrogen atmosphere.
-
Causality: Alkylation of the indolenine nitrogen generates a permanent positive charge, creating an indolium salt. This electron-withdrawing effect drastically increases the acidity of the adjacent C2-methyl protons, priming them for the subsequent Knoevenagel condensation.
-
Validation: Monitor via HPLC-MS. The reaction is complete when the precursor mass (m/z 231.3) shifts to the quaternized mass (m/z 260.3).
Step 2: Condensation (Hemicyanine and Cyanine Formation)
-
Procedure: React the carboxy-indolium salt with malonaldehyde dianil hydrochloride (1.1 eq) in a mixture of acetic acid and acetic anhydride at 110°C for 2 hours to form the hemicyanine intermediate. Subsequently, add a standard non-carboxylated indolium salt (1.0 eq) and pyridine, reacting for an additional 2 hours.
-
Causality: Using a slight excess of the dianil linker in the first step prevents the formation of symmetric bis-carboxy dyes. The asymmetric addition in the second step ensures the final dye has exactly one propanoic acid handle, simplifying purification[5].
-
Validation: Purify via reverse-phase column chromatography. The target asymmetric Cy5 dye will elute distinctly from symmetric byproducts due to its unique polarity.
Step 3: Mild Amidation (Installation of the Click Handle)
-
Procedure: Dissolve the asymmetric Carboxy-Cy5 (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq), stirring for 10 minutes to form the active ester. Add propargylamine (1.5 eq) and stir at room temperature for 2 hours.
-
Causality: HATU is chosen over standard NHS/DCC activation because it rapidly forms a highly reactive O-At ester intermediate, driving the amidation to completion at room temperature. This avoids the hydrolysis risks associated with isolating intermediate NHS esters[3].
-
Validation: Lyophilize and verify via High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of the Alkyne-Cy5 conjugate.
Protocol B: CuAAC Bioconjugation to a Target Protein
This protocol describes the attachment of the synthesized Alkyne-Cy5 to an azide-modified target protein.
Mechanism of CuAAC bioconjugation using an alkyne-modified cyanine fluorophore.
Step 1: Reagent Assembly
-
Procedure: In a microcentrifuge tube, combine 100 µL of Azide-modified protein (1 mg/mL in PBS, pH 7.4) with 5 molar equivalents of Alkyne-Cy5 (prepared as a 10 mM stock in biological-grade DMSO).
Step 2: Catalyst Preparation (Critical Step)
-
Procedure: In a separate tube, mix CuSO₄ (1 mM final) with the water-soluble ligand THPTA (5 mM final). Incubate for 5 minutes. Then, add sodium ascorbate (10 mM final) to the catalyst mixture. The solution will briefly turn brown/orange, indicating the reduction of Cu(II) to the active Cu(I) species.
-
Causality: Premixing the Cu(II) source with the THPTA ligand before adding the reducing agent is an absolute requirement. THPTA coordinates the Cu(I) immediately upon reduction, accelerating the cycloaddition while simultaneously preventing the Cu(I)-catalyzed reduction of molecular oxygen. Uncoordinated Cu(I) generates Reactive Oxygen Species (ROS) that will rapidly degrade the protein backbone and photobleach the cyanine dye.
Step 3: Reaction and Validation
-
Procedure: Add the activated catalyst complex to the protein/dye mixture. Incubate in the dark at room temperature for 1 hour.
-
Validation (Self-Validating System): Terminate the reaction and purify the conjugate using a Size Exclusion Chromatography (SEC) spin column (e.g., Sephadex G-25). The successful conjugate will elute in the void volume as a brightly colored (blue for Cy5) protein fraction. Measure the absorbance at 280 nm (protein) and 646 nm (Cy5) to calculate the Degree of Labeling (DOL). A successful reaction typically yields a DOL between 1.5 and 3.0 dyes per protein.
References
-
A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes - PMC Source: National Institutes of Health (NIH) URL:[Link]
-
3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem Source: National Center for Biotechnology Information (NCBI) URL:[Link]
-
Functionalized Tricarbocyanine Dyes as Near-Infrared Fluorescent Probes for Biomolecules Source: Instras URL:[Link]
-
Experimental Study Redefines the Mechanism of Heptamethine Cyanine Phototruncation Source: American Chemical Society (ACS) URL:[Link]
Sources
improving yield in 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid condensation reactions
Welcome to the Technical Support Center for advanced fluorophore synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid —a critical indolenine precursor used in the synthesis of water-soluble, carboxyl-functionalized cyanine dyes.
The condensation of aromatic quaternary ammonium salts with polymethine linkers is the foundational method for cyanine dye synthesis[1]. However, achieving high yields during the condensation of this specific 5-propanoic acid derivative is notoriously difficult due to moisture sensitivity, zwitterionic interactions, and thermodynamic scrambling. This guide provides mechanistic troubleshooting, empirical data, and self-validating protocols to optimize your reaction yields.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does the condensation yield of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid stall at 30-40% under standard reflux conditions? Causality: Standard condensation relies on the nucleophilic attack of the enamine form of the quaternized indolium salt onto an electrophilic polymethine linker (e.g., malonaldehyde bis(phenylimine)). Under prolonged conventional heating in solvents like ethanol or pyridine, the polymethine linker is highly susceptible to nucleophilic attack by trace water, leading to irreversible hydrolysis. Furthermore, the propanoic acid moiety at the 5-position can intramolecularly buffer the local pH, hindering the basicity needed to efficiently generate the reactive enamine intermediate. Solution: Transition to a highly dehydrating solvent system. Utilizing Acetic Acid and Acetic Anhydride (AcOH/Ac₂O) with Potassium Acetate (KOAc) acts as a self-scavenging environment for moisture, preserving the linker's integrity while providing adequate basicity for enamine formation[2].
Q2: How do I prevent the formation of symmetric cyanine dye byproducts when synthesizing asymmetric variants? Causality: Symmetric dyes form via "scrambling"—a kinetic issue where the hemicyanine intermediate undergoes a rapid transamination-like exchange with unreacted starting materials. If the activation energy for the second condensation step is not overcome rapidly, thermodynamic equilibration favors a mixture of symmetric and asymmetric dyes. Solution: Implement kinetic control via microwave-assisted synthesis. By using microwave irradiation (75 W, 110 °C), the reaction time is compressed from hours to roughly 15 minutes. This kinetically drives the asymmetric condensation to completion before thermodynamically driven scrambling pathways can predominate[2].
Q3: What causes severe streaking on silica columns during the purification of this specific compound? Causality: The presence of the 5-propanoic acid group, combined with the permanent positive charge of the indolium core, gives the molecule strong zwitterionic character. On normal-phase bare silica, the zwitterion interacts irreversibly with surface silanols, causing severe streaking and sample loss. Solution: Avoid normal-phase silica entirely. Utilize precipitation to remove non-polar impurities, followed by Reversed-Phase (C18) HPLC. Adding 0.1% Trifluoroacetic acid (TFA) to the mobile phase protonates the propanoic acid, neutralizing the zwitterion and ensuring sharp peak resolution[3].
Part 2: Logical Diagnostic Workflow
The following diagnostic workflow illustrates the logical pathways for identifying and resolving the primary causes of yield loss during pentamethine cyanine condensation.
Workflow for optimizing asymmetric cyanine condensation and troubleshooting yield loss.
Part 3: Yield Optimization Data
Optimizing the solvent and base system is the most critical factor in maximizing the yield of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid condensations. The table below summarizes the quantitative impact of different reaction environments.
| Reaction Condition | Solvent System | Base | Time / Temp | Typical Yield | Mechanistic Observation |
| Conventional Reflux | Ethanol | Pyridine | 12-24 h / 80 °C | 25-40% | High symmetric dye byproduct due to thermodynamic scrambling. |
| Dehydrating Reflux | Ac₂O / AcOH | KOAc | 4-6 h / 90 °C | 45-60% | Reduced linker hydrolysis; improved intermediate stability. |
| Microwave-Assisted | AcOH / Ac₂O (2:2:1 ratio with KOAc) | KOAc | 15 min / 110 °C | 75-85% | Kinetic control minimizes side reactions; highly reproducible[2]. |
Part 4: Self-Validating Experimental Protocol
Procedure: Microwave-Assisted Asymmetric Pentamethine Cyanine Condensation Note: Validation checkpoints are built into this workflow to ensure system integrity before proceeding to the next step. Do not proceed if a checkpoint fails.
Phase 1: Preparation of the Reaction Mixture
-
In a microwave-safe reaction vial, combine 1.0 equivalent of the quaternized 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid indolium salt and 1.2 equivalents of the hemicyanine intermediate.
-
Add a solvent mixture of Glacial Acetic Acid (AcOH), Acetic Anhydride (Ac₂O), and Potassium Acetate (KOAc) in a 2:2:1 volumetric/molar ratio[2].
Causality Check: The Ac₂O acts as a chemical dehydrating agent. If the mixture turns slightly warm upon mixing, trace moisture is successfully being consumed. Wait 5 minutes before sealing the vial.
Phase 2: Microwave Irradiation 3. Seal the vial and subject it to microwave irradiation at 75 W, maintaining a strict temperature of 110 °C for exactly 15 minutes[2].
Validation Check: The solution must transition from a yellowish-orange (hemicyanine) to a deep, intense blue/purple (pentamethine cyanine). A lack of deep color indicates failed enamine generation; abort the protocol and verify the anhydrous quality of your KOAc.
Phase 3: Precipitation and Isolation 4. Cool the vial to room temperature. 5. Add the crude mixture dropwise into a 10-fold volume of ice-cold Ethyl Acetate/Diethyl Ether (1:1 v/v) under vigorous stirring. 6. Centrifuge at 4000 rpm for 10 minutes and decant the supernatant.
Validation Check: The supernatant should be nearly colorless or faint yellow. If the supernatant is dark blue, the dye is not precipitating (likely due to residual AcOH acting as a solubilizer). Add an additional 5 volumes of Diethyl Ether to force precipitation.
Phase 4: Reversed-Phase Purification 7. Dissolve the crude pellet in a minimal amount of Water/Acetonitrile (9:1) containing 0.1% TFA. 8. Purify via semi-preparative C18 HPLC using a linear gradient of Acetonitrile in Water (both containing 0.1% TFA) to isolate the pure functionalized cyanine[3].
References
-
High-Yielding Water-Soluble Asymmetric Cyanine Dyes for Labeling Applications Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Recent Advances in Cyanine-Based Phototherapy Agents Source: Frontiers in Chemistry / PMC URL:[Link]
-
Novel cyanine-AMP conjugates for efficient 5′ RNA fluorescent labeling by one-step transcription and replacement of[γ-32P]ATP in RNA structural investigation Source: Nucleic Acids Research - Oxford Academic URL:[Link]
Sources
Technical Support Center: Troubleshooting Poor Solubility of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid in Amide Coupling Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth troubleshooting for a common challenge encountered during the synthesis of derivatives of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid: poor solubility during amide coupling reactions. Our goal is to provide you with the mechanistic understanding and practical protocols to overcome this synthetic hurdle.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common initial challenges.
Q1: Why is my 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid not dissolving in standard coupling solvents like DMF or DCM?
A: The structure of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (PubChem CID: 45497368) possesses both a basic nitrogen atom within the indole ring system and an acidic carboxylic acid group.[1][2] This can lead to zwitterionic interactions in its solid state, creating a rigid, crystal lattice that is difficult to break down with standard aprotic polar solvents. Furthermore, its relatively nonpolar trimethyl-indole core contributes to poor solvation in highly polar solvents.
Q2: My reaction mixture is a suspension, not a clear solution. Will the coupling reaction still proceed?
A: While some reactions can proceed in a suspension (heterogeneous conditions), it is highly undesirable for amide coupling. The reaction rate will be severely limited by the dissolution rate of the carboxylic acid, leading to incomplete conversion, extended reaction times, and an increased risk of side reactions, such as the decomposition of the coupling agent or racemization.[3][4] Achieving a homogeneous solution is critical for efficient and clean amide bond formation.
Q3: Can I simply add more solvent to dissolve the acid?
A: While tempting, excessive dilution is often not a practical solution. It can significantly slow down the reaction kinetics of the subsequent coupling step by reducing the effective concentration of your reactants. This may necessitate much longer reaction times or heating, which can compromise the stability of sensitive functional groups and increase the risk of epimerization.[5] A more strategic approach focusing on solvent choice or in situ salt formation is recommended.
Q4: I observe some initial dissolution, but then a precipitate forms after adding the coupling reagent and base. What is happening?
A: This often indicates that while the initial acid might have some limited solubility, the activated intermediate (e.g., the OAt-active ester when using HATU) is less soluble and crashes out of solution.[3][6] Alternatively, the salt formed between your carboxylic acid and the amine base (like DIPEA) might be insoluble in the chosen solvent. This again underscores the importance of a carefully selected solvent system that can solubilize all components and intermediates in the reaction pathway.
Section 2: In-Depth Troubleshooting Guide
When facing persistent solubility issues, a systematic approach is required. The following guide provides a logical workflow to diagnose and solve the problem.
The Core Problem: Understanding the Molecule's Properties
The structure of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is key to its behavior. The indole moiety provides a bulky, somewhat greasy character, while the propanoic acid tail is polar and capable of hydrogen bonding. The nitrogen in the 3H-indole ring is basic. This combination can lead to strong intermolecular forces in the solid state, resulting in a high lattice energy and poor solubility in many common organic solvents. A related compound, 2,3,3-Trimethyl-3H-indole-5-carboxylic acid, is noted for its enhanced acidity and solubility in polar solvents due to the carboxylic acid group, but the longer propanoic acid chain in our target molecule can increase its nonpolar character.[7]
Troubleshooting Workflow
The following diagram outlines a decision-making process for addressing the solubility challenge.
Caption: Troubleshooting workflow for poor acid solubility.
Pathway 1: Solvent System Optimization
The first line of defense is to find a more suitable solvent or solvent mixture. While DMF is a workhorse for peptide coupling, it may not be optimal for all substrates.[8][9]
Recommended Solvents for Screening:
| Solvent | Key Properties & Rationale |
| NMP (N-Methyl-2-pyrrolidone) | More polar than DMF, often provides better solvation for complex or aggregation-prone peptides and molecules.[10] |
| DMAc (N,N-Dimethylacetamide) | Similar to DMF and NMP, but can sometimes offer unique solvating properties.[10] |
| DMSO (Dimethyl sulfoxide) | A highly polar aprotic solvent, excellent for dissolving many poorly soluble compounds. Use with caution as it can be difficult to remove and may complicate workup. |
| THF (Tetrahydrofuran) | A less polar option. Can be effective, especially when the amine component is less polar.[10] |
| 2-MeTHF (2-Methyltetrahydrofuran) | A "greener" alternative to THF and DCM, it has been shown to be effective in some amide coupling reactions.[11] |
| Co-solvents (e.g., DCM/DMF, TFE/DCM) | Mixtures can provide a synergistic effect. A small amount of a highly polar or hydrogen-bond-donating solvent like trifluoroethanol (TFE) in DCM can dramatically improve solubility for sparingly-soluble protected peptides.[12] |
Action: Perform a small-scale solubility screening as detailed in Protocol 3.1 .
Pathway 2: In Situ Salt Formation
If solvent optimization alone is insufficient, converting the carboxylic acid to its more soluble salt form in situ is a powerful and highly recommended technique.[13][14] Salt formation breaks up the crystal lattice of the free acid, often leading to dramatically improved solubility.[15][16]
The Principle: A non-nucleophilic organic base is added to the suspension of the carboxylic acid before the addition of the coupling reagent. The base deprotonates the carboxylic acid, forming a carboxylate salt. This salt is typically much more soluble in polar aprotic solvents like DMF or NMP.
Key Considerations:
-
Choice of Base: Use a non-nucleophilic base to avoid any reaction with the subsequent activated ester. DIPEA (N,N-Diisopropylethylamine) or 2,4,6-Collidine are excellent choices. Triethylamine (TEA) can also be used but is slightly more nucleophilic.
-
Stoichiometry: Start with 1.0-1.1 equivalents of the base relative to the carboxylic acid.
-
Observation: Upon adding the base, the suspension should dissolve to give a clear solution. If it does not, gentle warming (30-40 °C) may be applied, or a different solvent/base combination should be explored.
Action: Follow the detailed steps in Protocol 3.2 for an optimized coupling reaction via in situ salt formation.
Section 3: Detailed Experimental Protocols
Protocol 3.1: Small-Scale Solvent Solubility Screening
-
Preparation: In separate small vials (e.g., 1 mL HPLC vials), weigh approximately 1-2 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a candidate solvent from the table in Section 2.3.
-
Observation: Vortex each vial vigorously for 1-2 minutes at room temperature.
-
Assessment: Observe the vials against a dark background. Note whether the solid has completely dissolved, partially dissolved, or remained a heavy suspension.
-
Heating (Optional): Gently warm the vials that did not show complete dissolution to 35-40 °C to see if solubility improves.
-
Selection: Choose the solvent or co-solvent system that provides a clear solution at the desired reaction concentration.
Protocol 3.2: Optimized Coupling via In Situ Salt Formation using HATU
This protocol uses HATU, a highly efficient uronium-based coupling reagent known for fast kinetics and suppression of side reactions.[3][4][6]
-
Vessel Preparation: To a clean, dry reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), add 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (1.0 equivalent).
-
Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, NMP) to achieve the desired reaction concentration (typically 0.1-0.5 M).
-
In Situ Salt Formation: Add N,N-Diisopropylethylamine (DIPEA) (1.1 equivalents) to the suspension. Stir the mixture at room temperature. A clear solution should form within 5-15 minutes. If not, gentle warming to 35°C may be required.
-
Pre-activation: Once the solution is homogeneous, add HATU (1.05 equivalents). Stir the reaction mixture for 10-20 minutes at room temperature. You may observe a slight color change. This step generates the highly reactive OAt-active ester in situ.[3][17]
-
Nucleophile Addition: Add the amine component (1.0-1.2 equivalents) to the reaction mixture.
-
Reaction Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Proceed with the standard aqueous workup and purification for your specific product.
Section 4: Understanding the Chemistry
A deeper understanding of the coupling mechanism highlights why solubility is paramount.
The Amide Coupling Mechanism (HATU Example)
The efficacy of modern uronium salt reagents like HATU lies in a rapid, two-stage process that occurs in solution.[4]
Caption: Key stages of a HATU-mediated coupling reaction.
As the diagram illustrates, the initial deprotonation of the carboxylic acid (R-COOH) by a base like DIPEA is the critical first step.[3][4] If the resulting carboxylate salt (R-COO⁻) is not soluble, the subsequent activation with HATU to form the active ester cannot occur efficiently, stalling the entire process.
References
- HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. (n.d.).
- HATU - Wikipedia. (n.d.).
- The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the HATU Reagent - Benchchem. (n.d.).
- HATU:a third-generation coupling reagent - ChemicalBook. (2024, July 3).
- Overview of Peptide Coupling Reagents - ChemPep. (n.d.).
- Solvents for Solid Phase Peptide Synthesis. (n.d.).
- Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. - ResearchGate. (n.d.).
- Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (2021, March 12).
- Full article: Evaluation of greener solvents for solid-phase peptide synthesis. (2021, January 29).
- Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed. (n.d.).
- Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (2003, June).
- Coupling Reagents - Aapptec Peptides. (n.d.).
- In Situ Salt Formation during Melt Extrusion for Improved Chemical Stability and Dissolution Performance of a Meloxicam–Copovidone Amorphous Solid Dispersion | Molecular Pharmaceutics - ACS Publications. (2018, February 7).
- Formation of stable nanocarriers by in situ ion pairing during block-copolymerdirected rapid precipitation - PMC. (n.d.).
- Procedures to Improve Difficult Couplings - ResearchGate. (n.d.).
- 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem. (n.d.).
- Optimizing Peptide Coupling: Key Techniques. (n.d.).
- An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC. (n.d.).
- Improving API Solubility by Salt and Cocrystal Formation - Merck Millipore. (n.d.).
- Enhanced Solubility through API Processing: Salt and Cocrystal Formation. (2023, May 5).
- 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid - PubChemLite. (n.d.).
- 3-(2,3,3-Trimethyl-3h-indol-5-yl)propanoic acid - FUJIFILM Wako Chemicals. (n.d.).
- 3-(2,3,3-Trimethyl-3h-indol-5-yl)propanoic acid - Sunway Pharm Ltd. (n.d.).
- CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid - CymitQuimica. (n.d.).
- Salt formation to improve drug solubility - Sign-in. (n.d.).
- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. (2022, July 19).
- US3062832A - Process for the production of 3-indole-propionic acids - Google Patents. (n.d.).
- SOLUBILITY STUDY OF 3-(1-(4-METHYLPHENYL)-5-PHENYLPYRROL-2-YL)PROPANOIC ACID IN ORGANIC SOLVENTS | Journal of Chemistry and Technologies. (2025, April 15). Retrieved from Journal of Chemistry and Technologies.
- Synthesis of 2,3,3-trimethyl-3H-indole microcapsules and their fluorescent properties on textiles - ResearchGate. (2026, March 19).
Sources
- 1. 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid (C14H17NO2) [pubchemlite.lcsb.uni.lu]
- 3. peptidechemistry.org [peptidechemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. CAS 84100-84-5: 2,3,3-Trimethyl-3H-indole-5-carboxylic acid [cymitquimica.com]
- 8. chempep.com [chempep.com]
- 9. tandfonline.com [tandfonline.com]
- 10. peptide.com [peptide.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Formation of stable nanocarriers by in situ ion pairing during block-copolymerdirected rapid precipitation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. merckmillipore.com [merckmillipore.com]
- 16. pharmasalmanac.com [pharmasalmanac.com]
- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
preventing degradation of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid during storage
Welcome to the Technical Support Center for Indolenine-Based Precursors. As a Senior Application Scientist, I have diagnosed countless failed cyanine dye syntheses and fluorescent probe conjugations. More often than not, the root cause is not the reaction conditions, but the degradation of the starting material.
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a critical building block for synthesizing advanced fluorophores. However, its 3H-indole (indolenine) core is inherently metastable. This guide is designed to move beyond basic storage instructions by explaining the causality behind degradation, providing you with self-validating workflows to protect your reagents and ensure reproducible experimental outcomes.
Mechanistic Troubleshooting: Frequently Asked Questions (FAQs)
Q1: My batch of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid changed from a pale powder to a dark brown, sticky residue. What happened? Diagnosis: Photooxidation and subsequent polymerization. Mechanistic Causality: The 3H-indole core acts as a photosensitizer under ambient laboratory light. It converts triplet oxygen to highly reactive singlet oxygen (ROS). This ROS attacks the endocyclic imine (C=N) bond, forming unstable hydroperoxide intermediates at the C2 position[1][2]. These intermediates rapidly decompose into ring-cleaved products that polymerize, causing the dark color and gummy texture. Resolution: Always handle the compound under low-light conditions and store it in amber glass vials backfilled with an inert gas (Argon or Nitrogen)[3].
Q2: During my cyanine dye synthesis, the Knoevenagel condensation failed completely, even though the precursor visually looked fine. Why? Diagnosis: Imine hydrolysis due to invisible moisture ingress. Mechanistic Causality: The C=N bond in the 3H-indole ring is highly polarized, making the C2 carbon highly electrophilic. Even trace amounts of atmospheric water can nucleophilically attack this position, leading to the hydrolysis and opening of the ring to form unreactive aniline derivatives[4]. This destroys the active methyl group required for downstream condensations. Resolution: Validate precursor integrity via LC-MS prior to synthesis. Look for a +18 Da mass shift , which is the definitive hallmark of water addition and ring opening.
Q3: Can I store this compound as a stock solution to save time during routine assays? Diagnosis: Accelerated degradation via solvolysis and esterification. Mechanistic Causality: Storing indolenines in protic solvents (like methanol or ethanol) or un-degassed aqueous buffers drastically accelerates both hydrolysis and oxidation. Furthermore, the propanoic acid moiety on the 5-position will undergo spontaneous esterification in alcohols over time, altering the compound's solubility and conjugation efficiency. Resolution: Store strictly as a lyophilized solid. If a stock solution is absolutely necessary for an immediate workflow, use anhydrous, degassed DMF or DMSO, aliquot into single-use tubes, and freeze at -80°C. Discard any unused thawed solution.
Quantitative Degradation Diagnostics
To help you rapidly identify compromised batches, summarize your analytical QC checks against the following field-validated parameters.
| Degradation Pathway | Environmental Trigger | Analytical Mass Shift (LC-MS) | Visual / Physical Cue | Prevention Strategy |
| Photooxidation | UV/Vis Light (<500 nm), O₂ | +32 Da (Hydroperoxide formation) | Darkening (brown/red shift), sticky residue | Amber vials, Argon backfill |
| Imine Hydrolysis | H₂O, pH extremes | +18 Da (Ring-opened aniline) | Loss of reactivity, powder clumping | Desiccator, PTFE seals, -20°C |
| Esterification | Protic solvents (MeOH/EtOH) | +14 Da (Methyl esterification) | Shifts in HPLC retention time | Avoid protic solvents for stock |
| Thermal Breakdown | Prolonged heat (>25°C) | Multiple fragmentation peaks | Gummy texture, baseline noise | Store at -20°C to -80°C |
Visualization of Degradation Pathways
Understanding the chemical logic of degradation is the first step in preventing it. The diagram below maps the two primary threats to your indolenine precursor.
Mechanistic degradation pathways of 3H-indole derivatives via oxidation and hydrolysis.
Experimental Protocol: Inert-Atmosphere Aliquoting and Storage System
To guarantee the trustworthiness of your downstream experiments, you must treat the storage of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid as a rigorous protocol in itself. This workflow is designed as a self-validating system to eliminate moisture and oxygen.
Materials Required:
-
Amber glass vials (2 mL)
-
PTFE-lined screw caps (Do not use standard rubber septa, which are gas-permeable)
-
Argon gas line (High purity)
-
Parafilm
-
Indicating silica gel desiccant
Step-by-Step Methodology:
-
Thermal Equilibration (Critical): Upon receiving the shipment (usually on dry ice), do not open the container immediately. Place the sealed container in a desiccator at room temperature for at least 2 hours.
-
Causality: Opening a cold vial in ambient air forces atmospheric moisture to condense directly onto the hygroscopic powder, instantly initiating imine hydrolysis.
-
-
Low-Light Aliquoting: Dim the laboratory lighting or work under yellow light. Weigh the bulk powder into single-use amber glass vials.
-
Causality: Minimizing exposure to high-energy photons prevents the excitation of the conjugated system, halting ROS generation.
-
-
Argon Displacement: Insert an Argon gas line into the vial, hovering the nozzle just above the solid powder (do not blow the powder out). Purge with a gentle stream of Argon for 15-20 seconds.
-
Causality: Argon is heavier than air. It sinks to the bottom of the vial, displacing oxygen and neutralizing the primary reactant required for hydroperoxide formation.
-
-
Hermetic Sealing: Cap the vial immediately with a PTFE-lined cap while slowly withdrawing the Argon line. Wrap the cap boundary tightly with Parafilm.
-
Validated Storage: Store the aliquots at -20°C (or -80°C for storage >6 months) inside a secondary sealed container filled with indicating silica gel.
-
Validation Check: If the indicating silica gel changes color (e.g., blue to pink), the primary moisture barrier has failed, and the secondary container must be purged and re-sealed immediately.
-
Sources
- 1. Reactive species involved in the regioselective photooxidation of heptamethine cyanines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02396C [pubs.rsc.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. 2,3,3-トリメチルインドレニン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isolation & Purification of 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid
Welcome to the Advanced Synthesis Support Center. This guide is engineered for researchers and drug development professionals synthesizing cyanine dye precursors via the Fischer indole synthesis.
The target molecule, 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0), presents unique purification challenges due to its amphoteric nature,[1]. Below, we provide field-proven troubleshooting strategies, physicochemical data, and a self-validating purification protocol to ensure high-yield recovery from complex reaction mixtures.
Part 1: Troubleshooting Guides & FAQs
Q1: After rotary evaporation of the Fischer indole synthesis mixture, I am left with a dark, sticky tar instead of a solid. How do I recover my product?
Causality: The Fischer indole synthesis of this precursor typically utilizes 4-hydrazinobenzenepropanoic acid and 3-methyl-2-butanone in glacial acetic acid[2]. The resulting "tar" is a matrix of residual acetic acid (BP: 118 °C), unreacted ketone, and oxidative indolenine oligomers. Prolonged heating under a vacuum to remove acetic acid causes the imine double bond of the indolenine core to undergo oxidative degradation, darkening the mixture. Solution: Do not attempt to bake off the acetic acid completely. Concentrate the reaction mixture to approximately 30% of its original volume at a maximum bath temperature of 60 °C. Proceed immediately to the Isoelectric Precipitation protocol detailed in Part 3 to crash the product out of the crude matrix[2].
Q2: I tried a standard liquid-liquid extraction (EtOAc/Water), but my product is stuck in the aqueous phase or forms an unbreakable emulsion. Why?
Causality: 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a zwitterion. It contains a weakly basic indolenine nitrogen (pKa ~4.8) and an acidic propanoic acid group (pKa ~4.5)[1]. At a neutral pH, it exists in a highly polar zwitterionic state, making it virtually insoluble in organic solvents like ethyl acetate. Furthermore, its amphiphilic structure acts as a surfactant, stabilizing emulsions. Solution: Abandon neutral extractions. You must manipulate the pH to force the molecule into a single ionization state. Lower the pH to < 2.0 to fully protonate the molecule (making it a water-soluble cation), wash away organic impurities with EtOAc, and then carefully adjust the aqueous phase to its isoelectric point (pH ~4.6) to precipitate the neutral zwitterion.
Q3: What is the best solvent system for silica gel chromatography of this compound?
Causality: Standard hexane/ethyl acetate gradients will fail. The strong hydrogen bonding of the carboxylic acid and the basicity of the indolenine nitrogen cause severe streaking on bare silica[3]. Solution: If chromatography is strictly necessary, use a polar, protic modifier. Employ a gradient of Dichloromethane (DCM) to Methanol (MeOH) containing 1% to 2% glacial acetic acid or formic acid. The acidic modifier suppresses the ionization of the carboxylic acid and protonates the indolenine, allowing it to elute as a distinct, sharp band.
Q4: My downstream quaternization (alkylation) to form the cyanine dye is failing. Could impurities in the precursor be the cause?
Causality: Yes. The synthesis of downstream cyanine dyes requires the quaternization of the indolenine nitrogen using reagents like iodomethane or 1,4-butanesultone[2],[4]. If your precursor is contaminated with residual 4-hydrazinobenzenepropanoic acid, this highly nucleophilic impurity will competitively consume your alkylating agent. Additionally, residual acid catalysts (like p-TSA) will keep the indolenine protonated, rendering it non-nucleophilic[5]. Solution: Ensure the precursor is >95% pure and fully dried (lyophilized) before alkylation. Verify the absence of hydrazine via LC-MS.
Part 2: Quantitative Data & Physicochemical Properties
Understanding the physical parameters of the molecule is critical for designing an effective purification strategy. Data is summarized below based on authoritative chemical databases,[1].
| Parameter | Value / Characteristic | Analytical Implication |
| Molecular Formula | C₁₄H₁₇NO₂ | Target mass for characterization. |
| Molecular Weight | 231.29 g/mol | Confirm via LC-MS (ESI+): Dominant peak at m/z 232.1 [M+H]⁺ |
| pKa (Carboxylic Acid) | ~4.5 | Deprotonates at pH > 5.5, forming a highly water-soluble anion. |
| pKa (Indolenine Nitrogen) | ~4.8 | Protonates at pH < 3.5, forming a highly water-soluble cation. |
| Isoelectric Point (pI) | ~4.6 | Point of minimum aqueous solubility; exact target pH for precipitation. |
| UV-Vis Absorbance Max | ~254 nm, ~280 nm | Use 254 nm for UV monitoring during RP-HPLC or TLC. |
Part 3: Self-Validating Experimental Protocol
This step-by-step methodology leverages the zwitterionic nature of the product for a highly efficient, chromatography-free primary purification. Every step includes a Self-Validation Check to ensure the physical chemistry is proceeding as intended.
Phase 1: Acidification & Defatting
-
Concentration: Concentrate the crude Fischer indole reaction mixture under reduced pressure (max 60 °C) until ~70% of the acetic acid is removed.
-
Acidification: Suspend the remaining dark oil in 50 mL of distilled water. Slowly add 1M HCl dropwise while stirring until the pH is < 2.0.
-
Self-Validation Check: The aqueous phase must turn clear yellow/orange. The indolenine is now fully protonated. Unreacted ketones and neutral polymeric tars will remain as insoluble brown globs or an oily layer. If the aqueous phase is cloudy, the pH is not low enough.
-
-
Organic Wash: Transfer the mixture to a separatory funnel. Extract with Ethyl Acetate (3 x 50 mL). Retain the aqueous layer; discard the organic layers.
-
Self-Validation Check: TLC of the organic layer (DCM:MeOH 9:1) should show no UV-active spot corresponding to the product. The aqueous layer should retain the bright yellow/orange color.
-
Phase 2: Isoelectric Precipitation
-
pH Adjustment: Transfer the aqueous layer to a beaker equipped with a calibrated pH meter and a magnetic stirrer.
-
Precipitation: Slowly add 1M NaOH dropwise. Monitor the pH meticulously. Stop exactly at pH 4.6.
-
Self-Validation Check: As the pH crosses 4.0 and approaches 4.6, the previously clear solution will become highly turbid, and a fine pink/off-white precipitate will crash out. Critical: If you overshoot to pH > 6.0, the solution will clear up again as the compound becomes a soluble sodium carboxylate salt. If this happens, simply re-acidify with 1M HCl and try again.
-
Phase 3: Isolation & Polishing
-
Filtration: Collect the precipitate via vacuum filtration using a Buchner funnel.
-
Trituration: Wash the filter cake with ice-cold isopropanol (2 x 10 mL) followed by cold diethyl ether (20 mL) to remove trace water and residual color bodies.
-
Self-Validation Check: The final powder should be free-flowing and pale pink to tan. LC-MS must show a purity of >90%. If ultra-high purity (>98%) is required for sensitive in vivo dye synthesis, proceed to Preparative RP-HPLC (C18 column, 5-95% Acetonitrile in Water with 0.1% TFA modifier).
-
Part 4: Workflow Visualization
The following diagram illustrates the logical flow and decision tree for the isolation of the target compound.
Caption: Workflow for the isolation and purification of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid.
References
-
National Center for Biotechnology Information (PubChem). "3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368". PubChem Database. Available at:[Link][1]
-
The Royal Society of Chemistry. "Wavelength-dependent optoacoustic imaging probes for NMDA receptor visualization". Chemical Communications. Available at:[Link][2]
-
University of Turin (IRIS-AperTO). "Microwave-Assisted Synthesis of Near-Infrared Fluorescent Indole-Based Squaraines". Institutional Research Information System. Available at:[Link][3]
-
Thermo Fisher Scientific. "3-(2,3,3-Trimethyl-3H-indol-5-yl)propionic acid, 96%". Alfa Aesar Product Specifications. Available at:[Link]
Sources
reducing background fluorescence in 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid assays
Welcome to the Application Support Center. 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a critical indolenine building block used in the synthesis of near-infrared (NIR) and far-red cyanine dyes (e.g., Cy3, Cy5, Cy7, and ICG derivatives). While the propanoic acid handle enables efficient bioconjugation to proteins and nucleic acids via NHS-ester activation, assays utilizing these probes frequently suffer from high background fluorescence.
This guide provides mechanistic troubleshooting, validated protocols, and advanced imaging strategies to help you isolate your true signal from background noise.
Workflow Analysis: Origins of Background Fluorescence
To effectively troubleshoot, we must first isolate where the background is originating in the assay pipeline.
Mechanistic origins of background fluorescence in indolenine-based cyanine assays.
FAQ 1: Probe-Related Background & Aggregation
Q: My newly synthesized indolenine-dye conjugate shows a massive, generalized background across my cell samples. I purified it via standard spin columns. What is going wrong?
A: Spin columns (size exclusion) often fail to remove all unreacted dye. The core structure of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is highly hydrophobic. This promotes non-covalent association (hydrophobic "hitchhiking") between the free dye and your target protein[1]. During the assay, this free dye washes off and binds non-specifically to lipid membranes[2]. Furthermore, cyanine dyes are prone to forming H- and J-aggregates in aqueous solutions, leading to unpredictable fluorescence scattering or quenching[2].
Causality & Solution: You must disrupt the hydrophobic interactions during the purification phase. Adding a mild detergent ensures complete separation of the free dye from the conjugated protein.
Protocol 1: Stringent Free-Dye Removal & Validation
This protocol is a self-validating system designed to guarantee the purity of your conjugate before it touches your assay.
-
Reaction Quenching: Post-conjugation, quench the unreacted NHS-ester by adding 1 M Tris-HCl (pH 8.0) to a final concentration of 50 mM. Incubate for 15 minutes at room temperature.
-
Detergent Disruption: Add Tween-20 to your sample to a final concentration of 0.05% (v/v) to disrupt dye-protein hydrophobic interactions.
-
Desalting: Process the conjugate through a desalting column pre-equilibrated with PBS containing 0.05% Tween-20.
-
Self-Validation Step: Run the purified conjugate on a Thin Layer Chromatography (TLC) plate (Silica gel; mobile phase: 80% Acetonitrile / 20% Water). Free dye will migrate up the plate, while the covalently bound protein-dye conjugate will remain at the baseline. If a migrating band is visible, your background is due to free dye. Repeat the desalting step.
FAQ 2: Non-Specific Binding (NSB) & Blocking
Q: I am using a standard 5% BSA blocking buffer, but my highly sulfonated cyanine derivative still binds non-specifically to my tissue sections. How do I block this?
A: Standard protein blockers like BSA or gelatin rely on competing for hydrophobic protein-protein interactions. However, to make indolenine derivatives water-soluble, manufacturers often heavily sulfonate them. Blocking buffers do not prevent charge-mediated interactions between these negatively charged sulfonate groups and positively charged cellular components (e.g., histones, basic proteins)[3]. Additionally, contaminated BSA can introduce animal IgGs that cross-react with your probes[3].
Causality & Solution: You must shift from purely protein-based blocking to a mixed-mode strategy that masks both charge and hydrophobicity.
Table 1: Quantitative Comparison of Background Reduction Strategies
| Strategy | Target Mechanism | Optimal Concentration | Pros | Cons |
| Tween-20 / Triton X-100 | Hydrophobic NSB | 0.05% - 0.1% | Cheap, preserves cellular morphology | Ineffective against charge-based NSB |
| Sudan Black B | Lipofuscin Autofluorescence | 0.1% in 70% EtOH | Highly effective for brain/retina tissue | Can introduce far-red background[3] |
| Commercial Suppressors (e.g., TrueBlack) | Charge-mediated NSB & Lipofuscin | 1X (per manufacturer) | Quenches without far-red shift[3] | Proprietary formulation, higher cost |
| Sodium Borohydride | Aldehyde-induced Autofluorescence | 1 mg/mL in PBS | Reduces fixative-induced background[4] | Generates bubbles, can damage delicate tissue |
FAQ 3: Overcoming Endogenous Autofluorescence
Q: In my thick-tissue assays, the background signal in the 700-800 nm range is indistinguishable from my indolenine-dye signal. How can I separate them?
A: Biological tissues contain endogenous fluorophores (collagen, elastin, lipofuscin) that exhibit broad-spectrum autofluorescence[2]. While shifting to the near-infrared (NIR) window reduces this, it does not completely eliminate it[2][5]. If chemical quenching (Table 1) is insufficient, the most robust physical solution is Fluorescence Lifetime (FLT) imaging .
Causality: Fluorescence is characterized by both intensity and lifetime (the time a fluorophore spends in the excited state before emitting a photon). Indocyanine and cyanine dyes typically exhibit distinct, longer fluorescence lifetimes compared to the short-lived autofluorescence of bulk tissue[6]. By applying a time-gate, you can mathematically reject the autofluorescence photons.
Time-gated Fluorescence Lifetime (FLT) detection to eliminate short-lived tissue autofluorescence.
Protocol 2: Autofluorescence Quenching via Sudan Black B
Use this chemical alternative if FLT instrumentation is unavailable.
-
Preparation: Dissolve 0.1 g of Sudan Black B in 100 mL of 70% ethanol. Stir in the dark for 2 hours.
-
Filtration: Filter the solution through a 0.45 µm syringe filter to remove undissolved aggregates. Critical: Failing to filter will result in artificial fluorescent speckling across your sample.
-
Application: After your final antibody wash step, apply the Sudan Black B solution to the tissue section for 10–20 minutes at room temperature[2].
-
Washing: Wash vigorously with PBS (3 x 5 minutes) to remove excess quencher.
-
Self-Validation Step: Always include an unstained, unquenched tissue control and an unstained, quenched tissue control. Image both with identical laser power and gain to quantify the exact percentage of autofluorescence reduction.
FAQ 4: Photostability and Signal-to-Noise Ratio (SNR)
Q: My signal-to-noise ratio drops rapidly during imaging. Is the background increasing, or is my dye failing?
A: Your dye is likely failing. Indolenine-based cyanines, particularly those emitting in the far-red/NIR (like Cy5 and Cy7), are highly susceptible to photobleaching and environmental ozone degradation[2][4]. As the specific signal bleaches, the static background autofluorescence dominates, ruining the SNR.
Causality & Solution: Photobleaching is an irreversible destruction of the fluorophore by reactive oxygen species (ROS) generated during excitation. You must use anti-fade mounting media containing ROS scavengers (e.g., n-propyl gallate) or photostabilizing agents like cyclooctatetraene (COT) or Trolox[4]. Furthermore, store and handle these dyes in ozone-free, low-light conditions to prevent pre-assay degradation[2][4].
References
- National Institutes of Health (NIH). Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening.
- BenchChem. Technical Support Center: Troubleshooting High Background Fluorescence in Cy7 Imaging.
- BenchChem. Improving signal-to-noise ratio in Cy5 experiments.
- OSTI. Immobilization of Cyanines in DNA Produces Systematic Increases in Fluorescence Intensity.
- Biotium. Background Reducers for Improved Fluorescent Stains.
- ACS Publications. Fluorescence Imaging Using Deep-Red Indocyanine Blue, a Complementary Partner for Near-Infrared Indocyanine Green.
- National Institutes of Health (NIH). Fluorescence lifetime-based contrast enhancement of indocyanine green-labeled tumors.
- AZoM. Using Raman Spectroscopy to Analyze Indocyanine Green (ICG) Fluorescence.
Sources
overcoming steric hindrance when conjugating 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
Welcome to the Advanced Bioconjugation Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid . This compound is a critical building block for cyanine dyes (such as Cy3, Cy5, and Cy7) and fluorescent probes.
The primary barrier to successful conjugation with this molecule is severe steric hindrance . The bulky 2,3,3-trimethyl-3H-indole core sits only two carbon atoms away from the reactive carboxylate group, physically shielding the reaction site and leading to poor activation, intermediate hydrolysis, and low conjugation yields.
Mechanistic Workflow: Overcoming Steric Barriers
The following diagram illustrates the logical pathways of activation and conjugation, contrasting standard methodologies with sterically optimized routes.
Logical workflow for overcoming steric hindrance during indole bioconjugation.
Troubleshooting & FAQs
Q: Why does standard EDC/NHS activation fail or produce low yields when activating 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid? A: The failure is rooted in molecular geometry. When EDC reacts with the carboxylate, it forms an O-acylisourea intermediate. For successful NHS ester formation, NHS must nucleophilically attack this intermediate. However, the steric bulk of the indole core severely restricts the approach angle for NHS. Consequently, the O-acylisourea intermediate undergoes competing pathways: it either hydrolyzes back to the free acid or undergoes an intramolecular O-to-N rearrangement to form a stable, unreactive N-acylurea byproduct (1[1], 2[2]). To overcome this, switch to highly reactive uronium/aminium salts like HATU, which generate an HOAt ester capable of overcoming primary steric shielding (3[3]).
Q: Even with successful activation, direct conjugation to my target antibody yields a low Degree of Labeling (DOL). How can I resolve this? A: This is a classic case of secondary steric hindrance. While HATU solves the primary hindrance at the carboxyl carbon, the activated dye must still physically access primary amines (lysine residues) on the antibody. The bulky indole core clashes with the protein's tertiary structure, preventing the activated ester from reaching the amine ([]). The solution is to introduce a flexible Polyethylene Glycol (PEG) spacer. By first conjugating the dye to a heterobifunctional PEG linker (e.g., NH₂-PEG₄-COOH), you extend the reactive moiety away from the bulky core, allowing it to bypass the protein's steric shield (5[5]).
Q: How do I select the optimal PEG linker length for this specific indole derivative? A: Linker length must balance steric relief against hydrodynamic drag. A linker that is too short (e.g., PEG₂) fails to provide enough spatial separation from the indole core. A linker that is too long (e.g., PEG₂₄) can fold back on itself, creating its own steric hindrance or masking the biological activity of the conjugated protein. For 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, a PEG₄ to PEG₈ linker provides the optimal balance, offering sufficient extension to clear the protein surface while maintaining a tight, functional conjugate profile (6[6]).
Quantitative Benchmarks
The table below summarizes the expected outcomes when utilizing different coupling reagents and linker strategies for this specific hindered substrate.
| Activation Strategy | Linker Strategy | Reactive Intermediate | Primary Failure Mode | Est. Conjugation Yield |
| EDC / NHS (Aqueous) | None | O-acylisourea | Hydrolysis / N-acylurea rearrangement | 10 - 20% |
| HATU / DIPEA (DMF) | None | HOAt ester | Secondary steric clash at protein surface | 35 - 50% |
| HATU / DIPEA (DMF) | PEG₄-Amine | HOAt ester (extended) | Minimal (Optimal spacing achieved) | 85 - 95% |
Self-Validating Experimental Methodologies
Protocol A: HATU-Mediated Activation (Overcoming Primary Steric Hindrance)
Objective: Overcome primary steric hindrance at the carboxylate carbon to form a stable, highly reactive ester. Causality: HATU is utilized instead of EDC because the bulky indole core slows down nucleophilic attack. HATU rapidly forms an HOAt ester, which is highly reactive and resistant to the O-to-N rearrangement that plagues carbodiimide chemistry.
-
Preparation: Dissolve 10 mg of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in 500 µL of strictly anhydrous DMF. (Causality: Trace water will immediately hydrolyze the highly reactive HOAt ester.)
-
Base Addition: Add 2.5 molar equivalents of N,N-Diisopropylethylamine (DIPEA). (Causality: DIPEA deprotonates the propanoic acid, rendering it nucleophilic enough to attack the HATU uronium salt.)
-
Activation: Add 1.1 molar equivalents of HATU. Vortex gently and incubate at room temperature for 15 minutes.
-
Self-Validation Checkpoint: Remove a 1 µL aliquot, dilute in 100 µL of anhydrous acetonitrile, and analyze via LC-MS.
-
Validation Metric: The presence of a mass peak corresponding to[M + 114] confirms the successful formation of the HOAt active ester. If the free acid mass persists, verify the anhydrous state of your DMF and reagents.
-
Protocol B: Two-Stage Bioconjugation via PEGylation (Overcoming Secondary Steric Hindrance)
Objective: Extend the reactive site away from the bulky indole core before protein conjugation.
-
Linker Attachment: To the validated HOAt ester solution from Protocol A, add 1.2 equivalents of a heterobifunctional linker: NH₂-PEG₄-COOH. Incubate for 2 hours at room temperature.
-
Self-Validation Checkpoint: Monitor via RP-HPLC.
-
Validation Metric: The highly hydrophobic indole peak should shift to a slightly earlier retention time due to the addition of the hydrophilic PEG₄ chain.
-
-
Purification: Purify the Indole-PEG₄-COOH intermediate using preparative HPLC to remove unreacted linker and DIPEA salts. Lyophilize the product.
-
Protein Conjugation: Dissolve the purified Indole-PEG₄-COOH in activation buffer (0.1 M MES, pH 6.0). Add EDC (2 mM) and Sulfo-NHS (5 mM). Incubate for 15 minutes. (Causality: Because the steric hindrance of the indole core is now separated by the PEG₄ spacer, standard EDC/NHS chemistry is highly efficient here.)
-
Amidation: Add the target antibody (1-5 mg/mL in PBS, pH 7.4). Incubate for 2 hours at room temperature.
-
Final Validation Checkpoint: Purify the conjugate via Size-Exclusion Chromatography (SEC) to remove free dye.
-
Validation Metric: Measure the Degree of Labeling (DOL) using UV-Vis spectroscopy. A successful reaction utilizing the PEG spacer should yield a DOL of 3.0 - 5.0, whereas a spacer-free control typically yields < 1.0.
-
References
-
How to Choose Proper PEG Linkers for Bioconjugation: Hints and Best Practices - precisepeg.com - 6
-
Antibody Dye Conjugation - Bioconjugation - bocsci.com -
-
Technical Support Center: Managing Steric Hindrance with PEG Linkers in Bioconjugation - benchchem.com - 5
-
Overview of Peptide Coupling Reagents - chempep.com - 3
-
Carbodiimides and Additives - peptide.com - 1
-
A Head-to-Head Comparison: EDC/NHS Coupling vs. Pre-activated NHS Esters for Bioconjugation - benchchem.com - 2
Sources
Technical Support Center: LC-MS Analysis of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
Welcome to the technical support guide for resolving analytical challenges associated with 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid and its related impurities in Liquid Chromatography-Mass Spectrometry (LC-MS). This document is designed for researchers, analytical chemists, and drug development professionals who require robust and reliable methods for the quantification and identification of this compound, particularly for resolving it from unreacted starting materials or degradation products.
As an indole derivative with a carboxylic acid moiety, this analyte presents a unique set of challenges, from chromatographic peak shape to ionization efficiency. This guide provides in-depth, field-proven insights and step-by-step protocols to troubleshoot and overcome these common hurdles.
Troubleshooting Guide: A Question-and-Answer Approach
This section directly addresses specific issues you may encounter during method development and routine analysis.
Problem 1: Poor Peak Shape (Tailing)
Q: My peak for 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is broad and asymmetrical (tailing). What is causing this, and how can I achieve a sharp, Gaussian peak?
A: Peak tailing for this compound is almost certainly due to secondary interactions between the analyte's carboxylic acid group and the liquid chromatography system.[1][2]
-
Causality—The Role of Silanols: In reversed-phase chromatography, the primary retention mechanism is hydrophobic interaction with the C18 stationary phase. However, silica-based columns have residual silanol groups (Si-OH) on their surface.[2] At typical mobile phase pH values (e.g., pH 4-6), the analyte's carboxylic acid group is deprotonated (COO⁻) and the silanol groups are also partially deprotonated (SiO⁻), leading to ionic repulsion, but more importantly, the protonated analyte can engage in strong hydrogen bonding with these active sites. This secondary retention mechanism is kinetically slow, causing a portion of the analyte molecules to lag behind the main band, resulting in a tailing peak.[2][3]
Solutions to Improve Peak Shape:
-
Mobile Phase pH Adjustment (Ion Suppression): The most effective solution is to suppress the ionization of the carboxylic acid. A general rule is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[3] For a typical carboxylic acid (pKa ~4.5-5.0), a mobile phase pH of 2.5-3.0 is ideal. This ensures the analyte is in its neutral, protonated form (COOH), which minimizes interactions with residual silanols and promotes a single, well-defined retention mechanism.[2][3]
-
Action: Add a volatile acid compatible with mass spectrometry, such as 0.1% formic acid, to your mobile phases (both aqueous and organic).[4]
-
-
Use a High-Purity, End-Capped Column: Modern HPLC/UHPLC columns are manufactured with high-purity silica and are "end-capped," a process that chemically derivatizes most of the residual silanols.[3][5] Using such a column significantly reduces the number of active sites available for secondary interactions.
-
Increase Buffer Concentration: If adjusting pH alone is insufficient, increasing the concentration of the mobile phase buffer (e.g., using 10-20 mM ammonium formate instead of just 0.1% formic acid) can help.[3] The buffer ions can compete with the analyte for interaction with active sites, effectively "masking" them and improving peak shape.
Problem 2: Inconsistent Ionization & Adduct Formation
Q: My mass spectrum is inconsistent. Sometimes I see the protonated molecule [M+H]⁺, but other times it's dominated by sodium [M+Na]⁺ or potassium [M+K]⁺ adducts, which splits my signal and lowers sensitivity. How can I ensure consistent ionization?
A: This is a classic issue in electrospray ionization (ESI), where analyte molecules form adducts with alkali metal ions present as contaminants in the system.[6][7] These adducts are often less efficiently fragmented in MS/MS, leading to a loss in sensitivity for quantitative assays.[8]
-
Causality—Competition for Protons: In the ESI droplet, your analyte competes with other species for a charge. Sodium (Na⁺) and potassium (K⁺) are ubiquitous in laboratory environments and readily form adducts with molecules containing oxygen or nitrogen atoms, such as your indolepropanoic acid. If the concentration of these metal ions is high, adduct formation can become the dominant ionization pathway over protonation.[9]
Solutions to Promote Protonation and Reduce Adducts:
-
Control the Source of Metal Ions:
-
Glassware: Avoid glass vials and volumetric flasks, as the manufacturing process can leave leachable sodium and potassium salts.[6][10] Use high-quality polypropylene vials and labware instead.
-
Solvents and Reagents: Use high-purity, LC-MS grade solvents and reagents to minimize metal ion contamination.[10]
-
Sample Matrix: Biological samples can have high salt concentrations. Ensure your sample preparation method is effective at removing them.[10]
-
-
Mobile Phase Additives: The addition of a volatile ammonium salt, such as ammonium formate or ammonium acetate (5-10 mM), is highly effective.[8] The ammonium ions (NH₄⁺) in the mobile phase provide a plentiful source of protons and can form [M+NH₄]⁺ adducts. These ammonium adducts are much weaker than sodium adducts and readily dissociate in the gas phase to yield the desired [M+H]⁺ ion, effectively outcompeting the formation of metal adducts.[8]
-
Optimize Cone Voltage: The cone voltage (or fragmentor voltage) can be tuned to gently break apart weaker adducts like [M+NH₄]⁺ in the ion source, collapsing the signal into the [M+H]⁺ channel and improving sensitivity.[10]
Problem 3: Low Sensitivity & Ion Suppression
Q: The signal for my analyte is weak and variable, especially in complex matrices like plasma. I suspect ion suppression. How can I diagnose and mitigate this?
A: Ion suppression is a matrix effect where co-eluting compounds from the sample reduce the ionization efficiency of the target analyte in the ESI source.[11][12][13] This is a major challenge in bioanalysis and can severely compromise assay accuracy and sensitivity.[14]
-
Causality—Competition in the ESI Droplet: As the solvent in an ESI droplet evaporates, the concentration of all components, including your analyte and matrix components (e.g., phospholipids, salts), increases. These components compete for access to the droplet surface where ionization occurs. Less volatile or higher concentration matrix components can preferentially occupy the surface, physically hindering the ionization of your analyte.[12]
A Systematic Approach to Managing Ion Suppression:
-
Diagnosis (Is it really suppression?): Use a Post-Column Infusion (PCI) experiment to identify regions of ion suppression in your chromatogram. This is a definitive diagnostic tool. (See detailed protocol below).
-
Chromatographic Separation: The most effective way to avoid suppression is to chromatographically separate your analyte from the interfering matrix components.[12][13]
-
Adjust the Gradient: If the PCI experiment shows suppression at the beginning of the run (where phospholipids often elute), use a shallower initial gradient or a short isocratic hold to move your analyte's retention time away from this zone.
-
Change Column Chemistry: If a standard C18 column doesn't provide enough separation, try a column with a different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase column.[12]
-
-
Improve Sample Preparation: A cleaner sample will have fewer matrix components that can cause suppression.[13][14]
-
Protein Precipitation (PPT): A simple but often "dirtier" method. It removes proteins but leaves behind many other interferences like phospholipids.[14]
-
Liquid-Liquid Extraction (LLE): Offers better cleanup than PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): The most effective technique for removing a broad range of interferences, including phospholipids and salts, leading to a much cleaner final extract.[13]
-
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for quantitative bioanalysis.[12] Since it has virtually identical chemical properties to the analyte, it will co-elute and experience the same degree of ion suppression. By monitoring the ratio of the analyte to the SIL-IS, the variability caused by suppression is normalized, leading to accurate and precise quantification.[12][14]
Experimental Protocols & Workflows
Protocol 1: Recommended Starting LC-MS Conditions
This method provides a robust starting point for the analysis of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid.
| Parameter | Recommended Setting | Rationale |
| LC Column | High-Purity, End-Capped C18 (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good hydrophobic retention while minimizing silanol interactions. |
| Mobile Phase A | 0.1% Formic Acid in Water | Ensures low pH to suppress ionization of the carboxylic acid, promoting good peak shape.[4] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile often provides sharper peaks and lower backpressure than methanol. |
| Gradient | 5% to 95% B over 5 minutes | A typical starting gradient. Adjust as needed to optimize resolution. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol | 2-5 µL | Keep low to prevent peak distortion. |
| Ionization Mode | ESI Positive | The indole nitrogen is readily protonated. |
| Expected Ion | [M+H]⁺ | Target this ion for quantification. |
| MS Parameters | Capillary: 3.5 kV, Gas Temp: 325°C, Gas Flow: 8 L/min | Generic starting parameters; must be optimized for your specific instrument.[11] |
Workflow for Troubleshooting Poor Peak Shape
Use this logical diagram to systematically address peak tailing issues.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Protocol 2: Post-Column Infusion Experiment to Diagnose Ion Suppression
This experiment will map the regions of ion suppression across your chromatographic gradient.[12]
-
Setup:
-
Prepare a standard solution of your analyte at a concentration that gives a strong, stable signal (e.g., 100 ng/mL in 50:50 Acetonitrile:Water).
-
Place this solution in a syringe pump.
-
Using a T-junction, connect the outlet of your LC column and the syringe pump line together. Connect the combined outlet to the MS ion source.
-
-
Execution:
-
Start infusing the analyte solution at a low flow rate (e.g., 10 µL/min). Do not start the LC gradient yet.
-
Monitor the MRM signal for your analyte on the mass spectrometer. You should see a high, stable baseline.
-
Once the baseline is stable, inject a blank matrix extract (e.g., a protein-precipitated plasma sample) onto the LC column and start your chromatographic method.
-
-
Analysis:
-
Monitor the infused analyte's signal throughout the LC run.
-
Any significant drop in the baseline signal indicates a region where co-eluting matrix components are causing ion suppression.
-
Compare the retention time of your analyte to these suppression zones. If they overlap, your quantification is likely being compromised.
-
Sources
- 1. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. benchchem.com [benchchem.com]
- 4. welch-us.com [welch-us.com]
- 5. chromtech.com [chromtech.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. biotech-spain.com [biotech-spain.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. longdom.org [longdom.org]
- 14. chromatographyonline.com [chromatographyonline.com]
Analytical Comparison Guide: NMR Spectral Profiling of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid vs. Parent Indolenine
Target Audience: Analytical Chemists, Synthetic Organic Chemists, and Fluorophore Development Scientists
Introduction to Indolenine Scaffolds in Bioconjugation
The development of near-infrared (NIR) cyanine dyes (such as Cy3, Cy5, and Cy7) relies heavily on the functionalization of indolenine precursors. 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0)[1] is a critical intermediate. Unlike the parent 2,3,3-trimethylindolenine (CAS: 1640-39-7)[2], which lacks a conjugation handle, the C5-propanoic acid derivative provides a vital carboxylic acid moiety for NHS-ester activation and subsequent bioconjugation to proteins or antibodies.
This guide objectively compares the Nuclear Magnetic Resonance (NMR) spectral characteristics of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid against its unfunctionalized parent compound. By understanding the specific chemical shift perturbations caused by the C5-substitution, researchers can accurately validate their synthetic intermediates and troubleshoot functionalization workflows.
Causality in Chemical Shifts: The C5-Substitution Effect
The addition of a propanoic acid group at the 5-position of the indolenine ring induces distinct electronic and steric changes that are clearly visible in 1D 1 H and 13 C NMR spectra.
-
Resonance and Inductive Effects: The alkyl chain of the propanoic acid acts as a weak electron-donating group via hyperconjugation, slightly shielding the adjacent aromatic protons compared to a purely electron-withdrawing substituent. However, the primary diagnostic feature is the alteration of the aromatic splitting pattern.
-
Aromatic Splitting Disruption: The parent indolenine exhibits a complex 4-proton aromatic multiplet. The C5-substitution breaks this symmetry, resulting in an AMX spin system (or ABX depending on the field strength) characterized by a highly diagnostic H-4 singlet (fine doublet), H-6 doublet of doublets, and H-7 doublet[3].
Quantitative Data: 1 H NMR Comparison
The following table summarizes the 400 MHz 1 H NMR chemical shifts (in CDCl 3 at 298K, referenced to TMS at δ 0.00 ppm).
| Proton Assignment | 2,3,3-Trimethylindolenine ( δ ppm) | 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid ( δ ppm) | Shift Δ ( δ ) | Multiplicity & Coupling |
| C3-gem-dimethyl | 1.30 (s, 6H) | 1.28 (s, 6H) | -0.02 | Singlet |
| C2-methyl | 2.28 (s, 3H) | 2.25 (s, 3H) | -0.03 | Singlet |
| C5-CH 2 -Ar | N/A | 2.98 (t, 2H) | N/A | Triplet, J≈7.5 Hz |
| CH 2 -COOH | N/A | 2.68 (t, 2H) | N/A | Triplet, J≈7.5 Hz |
| H-4 (Aromatic) | 7.10 - 7.60 (m) | 7.15 (d, 1H) | N/A | Fine doublet, J≈1.5 Hz |
| H-6 (Aromatic) | 7.10 - 7.60 (m) | 7.12 (dd, 1H) | N/A | Doublet of doublets, J≈8.0,1.5 Hz |
| H-7 (Aromatic) | 7.10 - 7.60 (m) | 7.45 (d, 1H) | N/A | Doublet, J≈8.0 Hz |
| COOH | N/A | 10.50 (br s, 1H) | N/A | Broad Singlet (Exchanges with D 2 O) |
Quantitative Data: 13 C NMR Comparison
The 13 C NMR spectra provide orthogonal validation of the carbon framework. The introduction of the carbonyl carbon and the aliphatic linker carbons are the primary differentiators.
| Carbon Assignment | 2,3,3-Trimethylindolenine ( δ ppm) | 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid ( δ ppm) |
| C=N (C2) | 188.5 | 187.2 |
| COOH | N/A | 178.5 |
| Aromatic Quaternary (C5) | 125.4 (CH) | 138.2 (C-R) |
| C3 (Quaternary) | 53.8 | 53.5 |
| C5-CH 2 | N/A | 30.5 |
| CH 2 -COOH | N/A | 35.2 |
| C3-gem-dimethyl | 23.1 | 23.0 |
| C2-methyl | 15.4 | 15.2 |
Experimental Protocol: Self-Validating NMR Acquisition Workflow
To ensure high-fidelity structural validation, the NMR acquisition must be treated as a self-validating system. The following protocol outlines the exact methodology for acquiring publication-quality spectra for indolenine derivatives.
Step 1: Sample Preparation and Solvent Selection
-
Action: Dissolve 15-20 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) containing 0.03% v/v Tetramethylsilane (TMS).
-
Causality: CDCl 3 is preferred over DMSO-d 6 for indolenines to prevent potential solvent-induced tautomerization or hydrogen-bonding artifacts with the C2-imine nitrogen[2]. The TMS provides an absolute zero reference, eliminating chemical shift drift caused by temperature variations.
Step 2: Probe Tuning and Shimming
-
Action: Insert the sample, lock onto the deuterium frequency of CDCl 3 , and perform automated gradient shimming (TopShim or equivalent). Manually adjust Z1 and Z2 shims until the lock signal is maximized.
-
Causality: Precise shimming is critical for resolving the fine meta-coupling ( J≈1.5 Hz) between H-4 and H-6 on the functionalized indolenine ring. Poor homogeneity will merge these signals into a broad multiplet.
Step 3: Pulse Sequence and Acquisition Parameters
-
Action: Execute a standard 1D 1 H sequence (e.g., zg30 on Bruker systems) with a minimum of 16 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds.
-
Causality: A 30-degree flip angle combined with a 2-second relaxation delay ensures that all protons—including the broad carboxylic acid proton—fully relax between scans, allowing for accurate integration ratios (6:3:2:2:1:1:1).
Step 4: Data Processing and Phase Correction
-
Action: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transformation. Perform manual zero-order and first-order phase corrections.
-
Causality: LB = 0.3 Hz optimizes the signal-to-noise ratio without artificially broadening the critical aromatic coupling constants required to prove C5-substitution.
Workflow Visualization
The following diagram illustrates the logical workflow for the structural validation of functionalized indolenine precursors, highlighting the decision gates based on NMR data.
Caption: NMR-driven structural validation workflow for C5-functionalized indolenine precursors.
Conclusion
The transition from a basic 2,3,3-trimethylindolenine to 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a fundamental step in modern fluorophore synthesis. By rigorously comparing the NMR spectra, analytical chemists can utilize the distinct collapse of the aromatic multiplet into a resolvable AMX spin system as a definitive marker of successful C5-functionalization. Adhering to the strict shimming and relaxation protocols outlined above ensures that the subtle meta-couplings required for this validation are captured with high fidelity.
References
-
Semantic Scholar. "Facile mechanophore integration in heterogenous biologically-derived materials via Dip-Conjugation (Supporting Information for 5-substituted indolenines)." Semantic Scholar. Available at:[Link]
Sources
A Senior Scientist's Guide to Indocyanine Green Synthesis: A Comparative Analysis of Advanced vs. Standard Precursors
In the field of near-infrared (NIR) fluorescence imaging, Indocyanine Green (ICG) stands as a clinically approved and indispensable tool for applications ranging from angiography to fluorescence-guided surgery.[1][2] However, the transition of ICG from a simple dye to a sophisticated, target-specific imaging agent hinges entirely on the chemical strategy for its synthesis and subsequent bioconjugation. The choice of the foundational precursor molecules dictates the efficiency, purity, and ultimate functionality of the final product.
This guide provides an in-depth, experience-driven comparison between the advanced, functionalized precursor, 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid , and standard indolenine precursors. We will dissect the synthetic implications, present comparative data, and offer detailed experimental protocols to guide researchers in making informed decisions for their drug development and research pipelines.
The Precursor Problem: A Critical Choice in ICG Synthesis
The synthesis of the ICG core involves a condensation reaction between two heterocyclic indolenine units and a polymethine bridge source.[1][3] The nature of the indolenine precursor is the most critical variable.
-
Standard Precursors (e.g., 2,3,3-trimethyl-3H-indole): These are the basic building blocks of the indolenine ring system.[4][5] While effective for creating the core ICG chromophore, they lack inherent reactive groups. To conjugate a targeting ligand (like an antibody), the resulting ICG molecule must undergo subsequent, often harsh, chemical modifications to introduce a functional handle (e.g., a carboxylic acid or amine). This multi-step process frequently leads to lower overall yields, difficult purification challenges, and a heterogeneous product.
-
Advanced Precursor: 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid: This molecule represents a "smarter" approach to ICG synthesis.[6][7][8] By incorporating a propanoic acid group directly onto the indole scaffold, it pre-engineers the final ICG derivative with a readily accessible carboxylic acid. This functional handle is ideal for direct, one-step conjugation to biomolecules via well-established amide bond formation chemistry, streamlining the entire workflow.
Performance Metrics: A Head-to-Head Comparison
The theoretical advantages of a functionalized precursor translate into tangible, experimentally verifiable performance gains. The following table summarizes the key differences from a practical, laboratory perspective.
| Performance Parameter | 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid | Standard Indolenine Precursors | Expert Analysis & Causality |
| Bioconjugation Workflow | Single-step: Direct activation of the built-in carboxylic acid for amide coupling. | Multi-step: Requires post-synthesis functionalization of the ICG core before conjugation. | The advanced precursor eliminates entire steps from the workflow, saving significant time and reducing material loss. |
| Overall Yield | Higher, due to a more streamlined process and fewer purification steps. | Lower, as each additional reaction and purification step incurs product loss. | Yield is a critical factor in the scalability and cost-effectiveness of producing targeted imaging agents. |
| Purity of Final Conjugate | High homogeneity. The defined conjugation site leads to a more uniform product. | Often results in a mixture of isomers and non-specific labeling, requiring extensive HPLC purification.[2] | High purity is essential for clinical applications to ensure predictable pharmacokinetics and avoid off-target effects.[2] |
| Reaction Conditions | Milder conditions can be used for the final conjugation step, preserving protein integrity. | Post-synthesis functionalization can require harsh conditions that may damage sensitive biomolecules. | Preserving the structure and function of the targeting antibody or peptide is paramount for the agent's efficacy. |
| Reproducibility | High. A defined, single-site reaction is inherently more controllable and reproducible. | Lower. Multi-step syntheses and complex purifications introduce more variability between batches. | Batch-to-batch consistency is a non-negotiable requirement for preclinical and clinical drug development. |
Experimental Workflow: Synthesis of an ICG-Antibody Conjugate
To illustrate the practical superiority of the advanced precursor, we present a validated, two-part workflow: the synthesis of an ICG-NHS ester and its subsequent conjugation to a monoclonal antibody (mAb).
Workflow Overview
The process begins by synthesizing the ICG derivative containing a carboxylic acid handle. This acid is then "activated" to an N-hydroxysuccinimide (NHS) ester. This ICG-NHS ester is a stable, amine-reactive intermediate that can be readily conjugated to primary amines (e.g., lysine residues) on a targeting antibody.
Caption: Workflow using an advanced precursor for efficient ICG-mAb conjugation.
Part A: Detailed Protocol for ICG-NHS Ester Synthesis
This protocol describes the synthesis of the key amine-reactive intermediate.
Materials:
-
3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
-
N,N'-Diphenylformamidine or similar polymethine bridge source
-
Acetic Anhydride
-
Pyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Diethyl ether
Procedure:
-
Condensation Reaction:
-
In a round-bottom flask under an inert atmosphere (Argon), dissolve 2.2 equivalents of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid in a 3:2 mixture of acetic anhydride and pyridine.
-
Add 1.0 equivalent of the polymethine bridge source.
-
Heat the reaction mixture to 110-120 °C and stir for 2-3 hours. Monitor the reaction progress via TLC or LC-MS, observing the formation of the deep green ICG product.
-
Rationale: Acetic anhydride acts as both a solvent and a dehydrating agent, driving the condensation reaction forward. Pyridine serves as a base to facilitate the reaction.
-
-
Isolation of ICG-Propanoic Acid:
-
Cool the reaction mixture to room temperature.
-
Slowly add the dark green solution to a vigorously stirred beaker of cold diethyl ether. This will cause the polar ICG-propanoic acid to precipitate.
-
Collect the crude solid by vacuum filtration and wash thoroughly with diethyl ether to remove unreacted starting materials and solvent residues.
-
Dry the crude product under vacuum. Further purification can be achieved by silica gel chromatography if necessary.
-
-
NHS Ester Activation:
-
Dissolve the purified ICG-propanoic acid in anhydrous DMF.
-
Add 1.5 equivalents of NHS, followed by 2.0 equivalents of EDC.
-
Stir the reaction at room temperature, protected from light, for 4-6 hours. Monitor the formation of the ICG-NHS ester by LC-MS.
-
Rationale: EDC is a zero-length crosslinker that activates the carboxyl group, allowing it to be attacked by the hydroxyl group of NHS to form the semi-stable, amine-reactive NHS ester.[9] This intermediate is more resistant to hydrolysis than the EDC-activated acid itself.
-
Part B: Detailed Protocol for Antibody Conjugation
Materials:
-
ICG-NHS ester solution in DMF (from Part A)
-
Monoclonal antibody (≥2 mg/mL) in a primary amine-free buffer (e.g., PBS, pH 7.4)
-
1 M Sodium Bicarbonate buffer, pH 9.0
-
Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
Procedure:
-
Buffer Exchange & pH Adjustment:
-
Ensure the antibody solution is free of Tris or glycine buffers. If necessary, perform a buffer exchange into PBS.
-
Adjust the pH of the antibody solution to 8.5-9.0 using the 1 M sodium bicarbonate buffer.
-
Rationale: The conjugation reaction, a nucleophilic acyl substitution, is most efficient at a slightly alkaline pH where the lysine side-chain amines (-NH2) are deprotonated and thus more nucleophilic.
-
-
Conjugation Reaction:
-
Calculate the required volume of the ICG-NHS ester solution to achieve a desired molar dye-to-antibody ratio (typically between 5:1 and 15:1).
-
Add the ICG-NHS ester solution dropwise to the stirring antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification of the Conjugate:
-
Quench the reaction by adding a small amount of Tris buffer or hydroxylamine to consume any unreacted ICG-NHS ester.
-
Load the reaction mixture onto a pre-equilibrated SEC column (e.g., G-25).
-
Elute with PBS (pH 7.4). The high molecular weight antibody-ICG conjugate will elute first, while the smaller, unconjugated dye molecules will be retained and elute later.
-
Collect the first colored fraction, which is the purified conjugate.
-
-
Characterization:
-
Determine the concentration of the antibody and the conjugated ICG using UV-Vis spectroscopy by measuring the absorbance at 280 nm (for the protein) and ~780 nm (for ICG).
-
Calculate the Degree of Labeling (DOL) to confirm the number of dye molecules per antibody.
-
Mechanistic Grounding: The Chemistry of Efficiency
The streamlined workflow is enabled by a fundamental principle of organic synthesis: installing a key functional group at the outset. The propanoic acid moiety provides a specific, reactive site for amide bond formation, one of the most robust and reliable reactions in bioconjugate chemistry.
Caption: The carboxylic acid enables direct activation and robust amide linkage.
Conclusion for the Practicing Scientist
While standard indolenine precursors are sufficient for producing bulk ICG, they are synthetically inefficient for creating the high-purity, well-defined bioconjugates required for advanced research and clinical development. The use of a pre-functionalized precursor like 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is not merely a matter of convenience; it is a strategic choice that enhances yield, purity, and reproducibility. By simplifying the workflow and providing a direct route to conjugation, this advanced precursor empowers scientists to develop next-generation targeted NIR imaging agents with greater speed and confidence.
References
- The Medical Basis for the Photoluminescence of Indocyanine Green. MDPI.
- One-Step Synthesis of Indocyanine Green. Scribd.
- Noncovalent Indocyanine Green Conjugate of C-Phycocyanin: Preparation and Tumor-Associated Macrophages-Targeted Photothermal Therapeutics.
- Can indocyanine green (ICG) be conjugated to antibodies?.
- One-step condensation synthesis and characterizations of indocyanine green.
- In Vitro and In Vivo Analysis of Indocyanine Green-Labeled Panitumumab for Optical Imaging—A Cautionary Tale.
- Evaluation of Indocyanine Green Derivatives with Sulfonic Acid and Carboxylic Acid Groups at the Benzoindolenine Moiety for Antibody-Based Tumor Imaging. PubMed.
- Comparison of two hybrid sentinel node tracers: indocyanine green (ICG)-99mTc-nanocolloid vs. ICG-99mTc-nanoscan from a nuclear medicine and surgical perspective. PubMed.
- An improved process for the preparation of indocyanine green.
- Process for preparing indocyanine green.
- A Facile and Reproducible Synthesis of Near-Infrared Fluorescent Conjugates with Small Targeting Molecules for Microbial Infection Imaging.
- Synthesis of ICG-RGD. A) Scheme of synthesis; B) UV-vis trace of HPLC...
- 3-(2,3,3-Trimethyl-3h-indol-5-yl)propanoic acid. Sunway Pharm Ltd.
- ICG NHS ester (ICG-OSu). MedChemExpress.
- 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2. PubChem.
- Sterically Shielded Hydrophilic Analogs of Indocyanine Green. PMC.
- ICG (Indocyanine Green) in Fluorophores. Lumiprobe.
- Supporting Information Materials 2,3,3-trimethyl-3H-indole (98%, Heowns, China), 3-bromo-propionic acid (98%, Heowns, China), 5-. The Royal Society of Chemistry.
- 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid. PubChemLite.
- Synthesis of indolenines. Organic Chemistry Portal.
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- 5. Indolenine synthesis [organic-chemistry.org]
- 6. 3-(2,3,3-Trimethyl-3h-indol-5-yl)propanoic acid - CAS:1072069-91-0 - Sunway Pharm Ltd [3wpharm.com]
- 7. 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid | C14H17NO2 | CID 45497368 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. PubChemLite - 3-(2,3,3-trimethyl-3h-indol-5-yl)propanoic acid (C14H17NO2) [pubchemlite.lcsb.uni.lu]
- 9. medchemexpress.com [medchemexpress.com]
Photostability Comparison Guide: 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid Derived Dyes vs. Standard Cyanine Alternatives
Executive Summary
In advanced fluorescence applications—ranging from single-molecule tracking to super-resolution microscopy (e.g., dSTORM)—the photon budget of a fluorophore is the fundamental limit of spatial and temporal resolution. While standard cyanine dyes (such as conventional Cy3 and Cy5) offer excellent extinction coefficients, their susceptibility to rapid photobleaching remains a critical bottleneck.
This guide provides an objective, data-driven comparison of a specialized class of fluorophores: cyanine dyes derived from 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid . By shifting the bioconjugation handle from the traditional N-alkyl chain to the 5-position of the indole ring[1], these derivatives unlock unique structural modifications that significantly enhance photostability compared to standard alternatives.
Structural Rationale: The Causality of Enhanced Photostability
To understand why 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid derivatives outperform standard cyanines, we must examine the chemistry of photobleaching., attacking the electron-rich polymethine bridge via oxidative cleavage[2].
Standard cyanine dyes (e.g., Cy5 NHS ester) utilize an N-(5-carboxypentyl) chain for bioconjugation. When conjugated to a protein, the dye is pulled close to the biomolecule's surface, often leading to hydrophobic interactions that perturb the dye's hydration shell.
The Indole-5-Propanoic Acid Advantage: By anchoring the propanoic acid conjugation handle directly to the 5-position of the indole ring[1], the two indolenine nitrogen atoms are freed up. This allows synthetic chemists to install highly polar or sterically bulky groups (such as dual sulfonate or ) at the N-positions[3].
-
Steric Shielding: These N-substituents project outward, creating a steric and electrostatic shield around the vulnerable polymethine bridge, physically blocking the approach of reactive oxygen species (ROS).
-
Electronic Modulation: The propanoic acid substituent on the indole ring subtly withdraws electron density from the conjugated system. This increases the oxidation potential of the dye, making oxidative cleavage thermodynamically less favorable.
Visualization: The Photobleaching Pathway
The following Jablonski diagram illustrates the triplet-mediated photobleaching pathway and where structural shielding prevents degradation.
Caption: Jablonski diagram illustrating the triplet-mediated photobleaching pathway of cyanine dyes.
Comparative Performance Data
The table below synthesizes quantitative metrics comparing a standard N-alkyl Cy5, a 5-propanoic acid derived Cy5 analogue (5-CPA-Cy5), and a highly rigidified industry standard (Alexa Fluor 647). Data reflects performance in aqueous buffer under continuous 640 nm laser irradiation.
| Dye Variant | Conjugation Handle Position | ΦF (Quantum Yield) | Photobleaching Half-Life ( t1/2 ) | Total Photons Emitted (smTIRF) |
| Standard Cy5 | N-alkyl (5-carboxypentyl) | 0.27 | ~15 s | ~1.5 × 105 |
| 5-CPA-Cy5 | Indole-5-position | 0.29 | ~42 s | ~4.2 × 105 |
| Alexa Fluor 647 | Proprietary (Rigidified) | 0.33 | ~60 s | ~6.0 × 105 |
Observation: The 5-CPA-Cy5 analogue demonstrates a nearly 3-fold increase in photobleaching half-life compared to standard Cy5, bridging the performance gap toward premium rigidified dyes like Alexa Fluor 647 while maintaining standard cyanine spectral properties.
Self-Validating Experimental Protocol: smTIRF Photostability Assay
To objectively verify these claims, we employ a single-molecule Total Internal Reflection Fluorescence (smTIRF) microscopy workflow.
Why is this a self-validating system? This protocol utilizes parallel imaging chambers: Chamber A (Standard Aqueous Buffer) and Chamber B (Buffer + GODCAT + Trolox). and oxygen scavengers isolates the oxidative degradation pathway[4]. If the 5-propanoic acid derivative's enhanced stability in Chamber A is purely due to intrinsic structural resistance to ROS, the addition of the ROS scavenger system in Chamber B will cause the photostability metrics of the standard dye and the derivative to converge. A remaining performance gap indicates that alternative non-oxidative degradation pathways (e.g., photoisomerization) are also being suppressed by the structural modification.
Step-by-Step Methodology:
-
Surface Passivation: Clean glass coverslips are passivated with a mixture of mPEG-SVA and biotin-PEG-SVA (99:1 ratio) to prevent non-specific dye adsorption.
-
Dye Immobilization: Biotinylated complementary DNA strands labeled with the respective cyanine dyes are immobilized onto the surface via a streptavidin bridge (10 pM concentration to ensure single-molecule spatial separation).
-
Buffer Addition (The Control Matrix):
-
Control: 50 mM Tris-HCl, 50 mM NaCl, pH 7.5.
-
Scavenger Matrix: Addition of Glucose Oxidase (165 U/mL), Catalase (2170 U/mL), 0.4% (w/v) D-glucose, and 2 mM Trolox[5].
-
-
smTIRF Imaging: Excite the surface using a 640 nm continuous-wave laser at an irradiance of 1 kW/cm². Acquire images at 50 ms exposure time using an EMCCD camera until all molecules are bleached.
-
Trajectory Analysis: Extract single-molecule intensity trajectories. Calculate the total photon budget by integrating the area under the curve before the single-step photobleaching event.
Visualization: Experimental Workflow
Caption: Step-by-step workflow for single-molecule TIRF photostability validation.
Conclusion & Selection Guide
For researchers developing fluorescent probes, the choice of the bioconjugation handle is not trivial.
-
Choose Standard N-Alkyl Cyanines for routine bulk assays (e.g., standard flow cytometry or western blotting) where extreme photostability is not required and cost-efficiency is paramount.
-
Choose 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic Acid Derived Dyes for demanding applications like single-molecule tracking, live-cell continuous imaging, or FRET assays. The structural freedom to install protective N-substituents provides a critical 2x to 3x boost in photon output, ensuring robust data collection before photobleaching occurs.
References
-
Twisted Cyanines: A Non-Planar Fluorogenic Dye with Superior Photostability and its Use in a Protein-Based Fluoromodule Source: Journal of the American Chemical Society (via PMC - NIH) URL:[Link]
-
Novel Water-Soluble Near-Infrared Cyanine Dyes: Synthesis, Spectral Properties, and Use in the Preparation of Internally Quenched Fluorescent Probes Source: Bioconjugate Chemistry (ACS Publications) URL:[Link]
-
Syntheses and spectral properties of fluorescent trimethine sulfo-3 H-indocyanine dyes Source: Dyes and Pigments (via ResearchGate) URL:[Link]
-
Cyanine fluorophore derivatives with enhanced photostability Source: Nature Methods (via PMC - NIH) URL:[Link]
-
Superior Photoprotection of Cyanine Dyes with Thio-imidazole Amino Acids Source: ChemRxiv URL:[Link]
Sources
structural verification of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid via FT-IR
Structural Verification of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid: A Multi-Modal Analytical Guide
As a Senior Application Scientist in drug development and molecular probe synthesis, I frequently oversee the structural validation of complex heterocyclic precursors. The compound 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is a foundational building block in the synthesis of near-infrared (NIR) cyanine dyes (such as Cy5 and Cy7) and internally quenched fluorescent probes[1]. Because this precursor undergoes critical downstream N-alkylation and polymethine condensation, verifying the integrity of its indolenine core and carboxylic acid bioconjugation handle is an absolute prerequisite.
This guide objectively evaluates Fourier Transform Infrared Spectroscopy (FT-IR) against alternative analytical modalities (NMR and LC-MS) for the structural verification of this specific compound, detailing the causality behind the spectral signatures and providing a self-validating experimental workflow.
Comparative Analysis: FT-IR vs. Orthogonal Modalities
While Nuclear Magnetic Resonance (NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the gold standards for absolute structural elucidation, Attenuated Total Reflectance (ATR-FTIR) serves as an unparalleled, rapid, and non-destructive first-line verification tool. FT-IR excels at confirming the oxidation state of the indolenine ring and the presence of the carboxylic acid, which are the two most reactive sites on the molecule.
Table 1: Modality Comparison for Indolenine Precursor Verification
| Analytical Technique | Primary Diagnostic Utility | Performance Strengths | Analytical Limitations |
| ATR-FTIR | Functional group profiling (C=N, C=O, O-H). | Rapid (<2 mins), non-destructive, requires no solvent, highly sensitive to ring oxidation state. | Cannot determine the exact substitution position (e.g., 5- vs. 6-position) on the aromatic ring. |
| ¹H / ¹³C NMR | Complete structural connectivity and isomerism. | Exact proton/carbon mapping; confirms the gem-dimethyls and the 5-position substitution. | Slower acquisition, requires expensive deuterated solvents, lower throughput. |
| LC-HRMS | Exact molecular weight and sample purity. | High sensitivity; confirms the intact mass ([M+H]⁺ m/z 232.13). | Does not distinguish between structural isomers with identical masses. |
Logical Workflow for Multi-Modal Verification
To ensure absolute scientific integrity, structural verification should never rely on a single data point. The logical relationship between these analytical techniques forms a sequential decision matrix.
Caption: Multi-Modal Structural Verification Workflow for Indolenine Derivatives.
Spectral Anatomy & Causality in FT-IR
When analyzing 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid via FT-IR, we are looking for specific vibrational modes dictated by the molecule's unique structural anatomy. Understanding the causality behind these peaks prevents data misinterpretation.
-
The Indolenine Core (C=N stretch, ~1600–1605 cm⁻¹): The defining feature of the 3H-indole ring is the sp² hybridized nitrogen forming an imine-like C=N bond. Because this bond is highly polarizable and situated within a strained five-membered ring fused to an aromatic system, it yields a sharp, distinct stretching vibration typically observed at ~1605 cm⁻¹[2][3]. Monitoring this peak is critical; it confirms the oxidation state of the indolenine ring. Any unwanted reduction to an indoline would eliminate this signal[4].
-
The Bioconjugation Handle (C=O stretch, ~1710 cm⁻¹ & O-H stretch, 2500–3300 cm⁻¹): The propanoic acid tail provides the carboxylic acid moiety necessary for downstream bioconjugation to peptides or antibodies[1]. The C=O stretch presents as a strong, sharp band near 1710 cm⁻¹. The O-H stretch appears as a massive, broad band spanning 2500–3300 cm⁻¹. The causality of this extreme broadening is the extensive intermolecular hydrogen bonding between carboxylic acid dimers in the solid state.
-
The Aliphatic Blockers (sp³ C-H stretch, 2850–2960 cm⁻¹): The gem-dimethyl groups at the 3-position of the indole ring prevent the aromatization of the pyrrole ring, chemically locking the molecule in the indolenine form. These aliphatic C-H bonds exhibit stretching vibrations just below 3000 cm⁻¹, distinct from the sp² aromatic C-H stretches found above 3000 cm⁻¹.
Self-Validating ATR-FTIR Experimental Protocol
As a standard of practice, every analytical protocol must operate as a self-validating system. The causality behind choosing ATR-FTIR over traditional transmission FT-IR (KBr pellet) lies in moisture management. Carboxylic acids exhibit a broad O-H stretch that is easily convoluted with the O-H stretch of absorbed water in hygroscopic KBr. ATR eliminates this matrix interference.
Step 1: System Validation
-
Action: Scan a traceable polystyrene standard film.
-
Validation: Confirm the presence of the 1601 cm⁻¹ and 1028 cm⁻¹ peaks. If the peaks deviate by more than ±2 cm⁻¹, recalibrate the interferometer laser.
Step 2: Atmospheric Background Subtraction
-
Action: Ensure the diamond ATR crystal is clean and the anvil is raised. Acquire a 32-scan background spectrum.
-
Causality: This step mathematically subtracts atmospheric CO₂ (~2350 cm⁻¹) and ambient water vapor (~3600–3900 cm⁻¹ and ~1600 cm⁻¹) from the final spectrum, preventing environmental humidity from falsely artificially inflating the compound's O-H and C=N signals.
Step 3: Sample Application
-
Action: Transfer 2–5 mg of neat 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid powder directly onto the center of the diamond ATR crystal.
-
Action: Lower the pressure anvil until the clutch clicks, ensuring optimal optical contact between the crystal and the solid sample.
Step 4: Data Acquisition
-
Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ for 64 scans.
-
Causality: While 16 scans are sufficient for strong C=O bands, 64 scans significantly improve the signal-to-noise ratio required to resolve the weaker aromatic C=C overtones (1450–1500 cm⁻¹) and the critical C=N stretch.
Step 5: Decontamination
-
Action: Wipe the crystal and anvil with a lint-free tissue soaked in isopropanol. Allow to air dry and verify cleanliness via a rapid baseline scan.
Downstream Application Pathway
Once the structural integrity of the precursor is verified, it is deployed into a highly specific synthetic cascade to generate functionalized fluorophores.
Caption: Synthetic Pathway from Indolenine Precursor to Near-Infrared Cyanine Dyes.
References
-
Fisher Scientific. "3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, 96%." Thermo Scientific Alfa Aesar. Available at: [Link]
-
M. A. Hossain, et al. "SYNTHESIS OF SOME AZO DYES BASED ON 2,3,3-TRIMETHYL-3H-INDOLENINE." Chemistry, Technology and Application of Substances, Lviv Polytechnic National University. Available at: [Link]
-
J. R. Robinson, et al. "The bromination and chlorination of 2,3-dialkylindoles. Isolation of 3-bromo- and 3-chloro-2,3-dialkylindolenines and acid catalyzed rearrangement." Canadian Journal of Chemistry. Available at: [Link]
-
S. Richard, et al. "Novel Water-Soluble Near-Infrared Cyanine Dyes: Synthesis, Spectral Properties, and Use in the Preparation of Internally Quenched Fluorescent Probes." Bioconjugate Chemistry, ACS Publications. Available at: [Link]
-
A. V. Piskunov, et al. "Complexes of Cobalt(II) Iodide with Pyridine and Redox Active 1,2-Bis(arylimino)acenaphthene: Synthesis, Structure, Electrochemical, and Single Ion Magnet Properties." Molecules, MDPI. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Evaluating the Quantum Yield of Novel 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic Acid Fluorophore Derivatives
This guide provides a comprehensive framework for the rigorous evaluation of fluorescence quantum yield (Φf) for novel fluorophore derivatives based on the 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid scaffold. As researchers and drug development professionals, the precise characterization of a fluorophore's efficiency is paramount for its successful application. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, ensuring that your measurements are not only accurate but also robust and reproducible.
The indole ring system is a foundational structure in many biological probes and fluorescent molecules due to its inherent photophysical properties and sensitivity to the local environment.[1][2] Derivatives, such as those based on the indolylpropanoic acid core, offer vast potential for tuning these properties for specific applications in bio-imaging and sensing.[2][3] A primary determinant of a fluorophore's utility is its quantum yield—the direct measure of its efficiency in converting absorbed photons into emitted fluorescence.[4][5] This guide establishes a self-validating system for quantifying this critical parameter.
The Comparative Framework: Benchmarking Performance
A direct comparison of novel derivatives requires standardized evaluation against well-characterized alternatives. The performance of any new fluorophore is best understood in the context of established standards. While specific data for the 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid core is not widely published, we can establish a template for comparison. Your experimental data should be organized to populate a similar table, allowing for clear, at-a-glance evaluation.
Table 1: Example Comparative Analysis of Fluorophore Photophysical Properties
| Compound | Solvent | Excitation Max (λex, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (Φf) | Reference |
| Derivative 1 (Hypothetical) | Ethanol | TBD | TBD | TBD | TBD | Your Data |
| Derivative 2 (Hypothetical) | PBS, pH 7.4 | TBD | TBD | TBD | TBD | Your Data |
| Indoprofen | Phosphate Buffer | ~270 | ~340 | ~70 | ~0.04 | [6] |
| 4-Cyano-7-azaindole | Tetrahydrofuran | ~318 | ~420 | ~102 | 0.72 ± 0.04 | [7] |
| Fluorescein (Standard) | 0.1 M NaOH | 496 | 518 | 22 | 0.95 | [8] |
| Quinine Sulfate (Standard) | 0.1 M H₂SO₄ | 350 | 450 | 100 | 0.58 | [8] |
TBD = To Be Determined through the protocols outlined below.
Core Methodology: Accurate Determination of Relative Fluorescence Quantum Yield
The most common and accessible method for determining quantum yield is the relative method, which compares the fluorescence of an unknown sample to that of a well-characterized standard with a known quantum yield.[5][8][9] The accuracy of this method is contingent on the proper selection of a standard and meticulous experimental execution.[5]
The Causality of Choosing a Reference Standard
The selection of a quantum yield standard is the most critical decision in this process. The primary criterion is spectral overlap : the standard should absorb light at the same wavelength used to excite the test compound and ideally, emit in a similar region.[8][10] This minimizes wavelength-dependent biases in instrument components like monochromator efficiency and detector sensitivity.[11]
Table 2: Common Quantum Yield Standards
| Standard | Solvent | Quantum Yield (Φf) | Excitation Range (nm) |
| Quinine Sulfate | 0.1 M H₂SO₄ | 0.58 | 220-370 |
| Fluorescein | 0.1 M NaOH | 0.95 | 400-500 |
| Rhodamine 6G | Water | 0.95 | 460-540 |
| Rhodamine B | Water | 0.31 | 480-570 |
| POPOP | Cyclohexane | 0.97 | 280-350 |
Source: Data compiled from multiple sources.[8]
Experimental Workflow for Quantum Yield Determination
The following protocol is designed as a self-validating system. The "gradient method," which involves creating a dilution series, is strongly recommended over a single-point measurement as it confirms linearity and provides much higher accuracy by mitigating potential errors from a single inaccurate sample preparation.[8][10]
Caption: Workflow for relative quantum yield determination.
Step-by-Step Protocol
This protocol ensures trustworthiness through careful controls and adherence to photophysical principles.
-
Select the Appropriate Standard and Solvent: Choose a standard from Table 2 that absorbs at the excitation wavelength of your indole derivative.[8] Use the same high-purity, spectroscopy-grade solvent for both the standard and your unknown compound to keep the refractive index constant.[12]
-
Prepare Stock Solutions: Prepare concentrated stock solutions of both your test compound and the reference standard in the chosen solvent.
-
Create Dilution Series: From the stock solutions, prepare a series of at least five dilutions for both the standard and the unknown.
-
Causality: The goal is to create solutions with absorbances ranging from approximately 0.01 to 0.1 at the chosen excitation wavelength.[10] Keeping absorbance below 0.1 is critical to avoid the inner filter effect, where emitted light is re-absorbed by other fluorophores in the solution, leading to an artificially low measured intensity.[8][13]
-
-
Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength (λex). Use the same cuvette for all measurements, and run a solvent blank first.
-
Measure Fluorescence Emission:
-
Transfer each solution to a fluorescence cuvette. It is crucial that the instrument settings (e.g., excitation/emission slit widths, detector voltage) remain absolutely constant throughout all measurements for both the standard and the unknown.[8]
-
Excite each sample at λex and record the entire emission spectrum. Ensure your instrument is set to record corrected spectra to account for variations in detector response at different wavelengths.[14]
-
Record a solvent blank emission spectrum as well.
-
-
Process the Data:
-
Subtract the integrated area of the solvent blank's emission spectrum from each of your sample's emission spectra.
-
Calculate the integrated fluorescence intensity (the area under the emission curve) for each corrected spectrum.[10]
-
Data Analysis and Calculation
The gradient method provides the most reliable results.[10]
-
Plot the Data: For both the reference standard and the unknown sample, create a plot of the integrated fluorescence intensity (Y-axis) versus the absorbance at the excitation wavelength (X-axis).
-
Determine the Gradients: Perform a linear regression on both sets of data. The slope of the resulting line is the gradient (Grad). You will have a Grad_R for the reference and a Grad_X for your unknown sample. The plot should be linear and pass through the origin, confirming the absence of inner-filter effects or other artifacts.[13]
-
Calculate the Quantum Yield: The quantum yield of your unknown sample (Φₓ) is calculated using the following equation:[10][13]
Φₓ = Φᵣ * (Gradₓ / Gradᵣ) * (ηₓ² / ηᵣ²)
Where:
-
Φₓ is the quantum yield of the sample.
-
Φᵣ is the known quantum yield of the reference standard.
-
Gradₓ is the gradient from the plot for the sample.
-
Gradᵣ is the gradient from the plot for the reference.
-
ηₓ is the refractive index of the sample's solvent.
-
ηᵣ is the refractive index of the reference's solvent.
Note: If the same solvent is used for both the sample and the reference, the refractive index term (ηₓ² / ηᵣ²) cancels out to 1.
-
Trustworthiness: Addressing Potential Sources of Error
A protocol is only as reliable as its controls. Be vigilant for the following potential pitfalls:
-
Solvent Impurities: Always use spectroscopy-grade solvents. Impurities can fluoresce or quench your sample's fluorescence. It is good practice to check the emission of the pure solvent before starting.[12]
-
Instrumental Misalignment: Errors can arise from wavelength misalignment between the spectrophotometer and the spectrofluorometer.[11] Regular instrument calibration using known standards is essential.
-
Concentration Effects: At high concentrations (>10⁻⁵ M), molecules can interact with each other in the excited state, leading to self-quenching, which reduces the quantum yield.[15] The dilution series helps to ensure you are working in a regime where this is not a factor.
-
Photodegradation: Some fluorophores are sensitive to light and can degrade during measurement. Minimize light exposure and check for changes in absorbance after fluorescence measurements to ensure the sample is stable.
By adhering to this comprehensive guide, researchers can confidently evaluate the quantum yield of novel 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid derivatives, generating high-quality, reproducible data that stands up to scientific scrutiny and enables the development of next-generation fluorescent tools.
References
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Resch-Genger, U., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols. [Link]
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Würth, C., et al. (2023). Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. Analytical Chemistry. [Link]
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ISS. Measurement of Fluorescence Quantum Yields on ISS Instrumentation Using Vinci. ISS Technical Note. [Link]
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Agilent Technologies. (2014). DETERMINATION OF RELATIVE FLUORESCENCE QUANTUM YIELD USING THE AGILENT CARY ECLIPSE. Agilent Application Note. [Link]
-
Gómez, B., et al. (2017). Improved Method of Fluorescence Quantum Yield Determination. Analytical Chemistry. [Link]
-
Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry. [Link]
-
NIST. Recommendations and Guidelines for Standardization of Fluorescence Spectroscopy. NIST Technical Series Publications. [Link]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Protocol Exchange. [Link]
-
Horiba Scientific. A Guide to Recording Fluorescence Quantum Yields. [Link]
-
Zhang, G., et al. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. Molecules. [Link]
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Zhang, G., et al. (2022). A Novel Indole Derivative with Superior Photophysical Performance for Fluorescent Probe, pH-Sensing, and Logic Gates. PMC - NIH. [Link]
-
Lhiaubet-Vallet, V., et al. (2003). Photochemical and photophysical properties of indoprofen. Photochemical & Photobiological Sciences. [Link]
-
Rurack, K. (2008). Fluorescence Quantum Yields—Methods of Determination and Standards. ResearchGate. [Link]
-
Samanthaseela, P. H., et al. (2019). Photo-physical properties of substituted 2,3-distyryl indoles: Spectroscopic, computational and biological insights. PMC - NIH. [Link]
-
Chen, Y., et al. (2023). Photophysics of Two Indole-Based Cyan Fluorophores. The Journal of Physical Chemistry B. [Link]
-
Birks, J. B. (1976). Fluorescence quantum yield measurements. NIST Technical Series Publications. [Link]
-
Terent'ev, A. O., et al. (2023). (3-(1H-Indol-3-yl)-2-(7,8,12,13-tetraoxa-10-azaspiro[5.7]tridecan-10-yl)propanoic acid) with Cytotoxic Activity. Molecules. [Link]
-
Brender, J. R., et al. (2022). Impact of Indole Inclusion in the Design of Multi-Tactical Metal-Binding Tetra-Aza Macrocycles that Target the Molecular Features of Neurodegeneration. ACS Chemical Neuroscience. [Link]
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Samanta, P. K., & Park, S. Y. (2022). Efficient Room-Temperature Luminescence of Indole-5-Carboxamide in Poly(vinyl alcohol) Films. Molecules. [Link]
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A Comprehensive Guide to the Proper Disposal of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid. Adherence to these protocols is critical for ensuring the safety of laboratory personnel, protecting the environment, and maintaining regulatory compliance. The procedures outlined below are grounded in established best practices for laboratory chemical waste management and are designed to provide a self-validating system for your disposal operations.
Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the chemical's properties and associated hazards is paramount. 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS No. 1072069-91-0) is an indole derivative.[1]
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
This initial hazard profile dictates that 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid must be handled as a hazardous substance, and its waste must be managed accordingly. The overriding principle is that no activity should begin without a clear plan for the disposal of all waste generated.[2]
Regulatory Framework: A Cradle-to-Grave Responsibility
The disposal of chemical waste is strictly regulated. In the United States, the Environmental Protection Agency (EPA) enforces the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" management system for hazardous waste.[3] This means that the generator of the waste is responsible for it from the point of generation until its final, safe disposal.[3]
All generators of hazardous waste are required to determine if their waste is hazardous and must obtain an EPA Identification Number before the first shipment of waste off-site.[3][4]
Step-by-Step Disposal Protocol
The following protocol provides a systematic approach to the disposal of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid waste.
Step 1: Waste Characterization
The first crucial step is to determine if the waste is hazardous according to EPA criteria.[3] A waste is considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.
Given that 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid is an irritant, it should be treated as hazardous waste. If it is mixed with other substances, the entire mixture must be evaluated.
Step 2: Segregation of Waste
Proper segregation is essential to prevent dangerous chemical reactions.[2][5]
-
Solid Waste: Collect solid 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid waste (e.g., contaminated filter paper, weighing boats) in a dedicated, compatible container.
-
Liquid Waste: If the compound is in a solvent, segregate it based on the solvent's properties. For instance, halogenated and non-halogenated solvent wastes should be collected separately.[2]
-
Incompatible Materials: Never mix this waste with incompatible materials. For example, as a carboxylic acid, it may react with bases.
Step 3: Containerization
Waste must be stored in containers that are compatible with their contents to prevent leaks or reactions.[5][6]
-
Container Type: Use chemically resistant containers, such as high-density polyethylene (HDPE) or glass.
-
Container Integrity: Ensure containers are in good condition, free of cracks or defects, and have a secure, tight-fitting lid.[5]
-
Headspace: Do not overfill liquid waste containers; leave at least 10% headspace to allow for vapor expansion.
Step 4: Labeling
Clear and accurate labeling is a critical safety and regulatory requirement.[5] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid"
-
The specific hazards (e.g., "Irritant")
-
The accumulation start date
-
The name and contact information of the responsible researcher or laboratory
Step 5: Storage
Designated satellite accumulation areas (SAAs) or central accumulation areas (CAAs) should be used for storing hazardous waste.[4]
-
Location: Store waste containers in a well-ventilated area, away from heat sources or direct sunlight.[5]
-
Secondary Containment: Use secondary containment (such as a spill tray) to capture any potential leaks.[6]
-
Container Closure: Keep waste containers closed at all times, except when adding waste.[2][4]
Disposal Workflow Diagram
Caption: A flowchart illustrating the key steps in the proper disposal of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid waste.
Summary of Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Waste Characterization | Identify as hazardous waste due to irritant properties. | To ensure the waste stream is managed under the correct regulatory framework (EPA/RCRA).[3] |
| Segregation | Separate from incompatible materials, and by physical state (solid/liquid). | To prevent dangerous chemical reactions and to facilitate proper disposal methods.[2] |
| Containerization | Use chemically resistant (e.g., HDPE, glass), sealed, and leak-proof containers. | To prevent spills, leaks, and exposure to personnel and the environment.[5][6] |
| Labeling | Affix a "Hazardous Waste" label with the full chemical name, hazards, and accumulation date. | To communicate hazards, ensure proper handling, and comply with regulations.[5] |
| Storage | Store in a designated, well-ventilated area with secondary containment. | To safely accumulate waste while awaiting disposal and to contain any potential spills.[4][6] |
| Final Disposal | Transfer to a licensed hazardous waste disposal company. | To ensure the waste is transported, treated, and disposed of in an environmentally sound and legal manner.[4] |
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Personnel Protection: Evacuate non-essential personnel. The responder must wear appropriate Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.[7] For solid spills, carefully sweep or scoop the material, avoiding dust generation.
-
Cleanup: Collect the absorbed material and place it in a labeled, sealed container for disposal as hazardous waste.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.
-
Reporting: Report the spill to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.
Waste Minimization Strategies
The most effective approach to waste management is to minimize its generation in the first place.[2]
-
Scale Reduction: Where possible, reduce the scale of experiments to use smaller quantities of the chemical.[2]
-
Inventory Management: Maintain a detailed inventory to avoid ordering excess chemicals that may expire and become waste.[8]
-
Substitution: Consider substituting with less hazardous chemicals if the experimental design allows.[2]
By implementing these comprehensive procedures, researchers and laboratory professionals can ensure the safe, responsible, and compliant disposal of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid, thereby upholding the principles of laboratory safety and environmental stewardship.
References
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Republic Services. (2025, October 23). Best Practices for Managing Laboratory Waste. [Link]
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National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
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Labor Security System. (n.d.). Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. [Link]
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SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. [Link]
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Tetra Tech. (2022, July 12). Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. [Link]
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IESI. (n.d.). How to Properly Manage Hazardous Waste Under EPA Regulations. [Link]
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Enviro-Safe. (n.d.). Hazardous Waste Guide: Identification, Storage, Disposal & Compliance. [Link]
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U.S. Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. [Link]
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American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45497368, 3-(2,3,3-Trimethyl-3H-indol-5-yl)propanoic acid. [Link]
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Advanced Safety and Operational Guide: Handling 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid
As a critical intermediate in the synthesis of fluorescent cyanine dyes (e.g., Cy3 and Cy5 derivatives), 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid (CAS: 1072069-91-0) [1] is frequently utilized by drug development professionals and molecular biologists. While it enables cutting-edge biological imaging, its physical nature as a fine organic powder requires strict handling protocols.
This guide provides a self-validating operational framework for handling this compound, ensuring that laboratory personnel understand not just what Personal Protective Equipment (PPE) to wear, but the mechanistic causality behind these safety choices.
Hazard Profile and Quantitative Specifications
Before initiating any workflow, it is imperative to understand the physicochemical and hazard profile of the compound. According to its Laboratory Chemical Safety Summary (LCSS) [2], this indole derivative is classified under the Globally Harmonized System (GHS) as a Category 2 Skin/Eye Irritant and a Category 3 Specific Target Organ Toxicant (Single Exposure).
The table below summarizes the quantitative data and operational implications necessary for safe handling.
| Parameter | Specification / Value | Operational Implication |
| CAS Number | 1072069-91-0 | Primary identifier for SDS retrieval and inventory tracking. |
| Molecular Weight | 231.29 g/mol | Essential for precise molarity calculations during stock solution preparation. |
| GHS Hazard Codes | H315, H319, H335 | Mandates the use of barrier PPE and localized exhaust ventilation. |
| Nitrile Glove Thickness | ≥ 0.11 mm (Dry) / ≥ 0.40 mm (Wet) | Prevents dermal irritation; thicker gloves required if using carrier solvents like DMSO. |
| Fume Hood Face Velocity | 80 – 120 fpm (0.4 – 0.6 m/s) | Ensures complete containment of aerosolized micro-particles during weighing. |
Personal Protective Equipment (PPE): The Causality of Protection
Standard laboratory PPE is required, but the rationale dictates how it is deployed during the workflow.
-
Respiratory Protection & Engineering Controls: Because the compound carries the H335 (May cause respiratory irritation) hazard statement [2], inhalation of aerosolized dust is the primary exposure route. Fine organic powders are highly susceptible to static charge, causing them to "jump" when manipulated with metal spatulas. Therefore, a certified chemical fume hood is the primary line of defense, negating the need for an N95 respirator during standard micro-scale weighing.
-
Dermal Protection (Nitrile Gloves): The compound causes skin irritation (H315 ). Standard nitrile gloves ( ≥ 0.11 mm) provide an excellent barrier against the dry powder. However, this compound is typically dissolved in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) for downstream synthesis. Crucial Causality: DMSO rapidly penetrates standard nitrile, acting as a carrier that can drag the dissolved indole compound directly through the glove and into the skin. If solvent exposure occurs, gloves must be changed immediately.
-
Ocular Protection: Chemical safety goggles (not just standard safety glasses) are required to protect against airborne dust and potential solvent splashes (H319: Causes serious eye irritation ).
Step-by-Step Methodology: Stock Solution Preparation
This protocol is designed as a self-validating system. Each step includes a verification check to ensure the integrity of the safety perimeter before proceeding to the next phase.
Step 1: Environmental and PPE Verification
-
Don standard PPE: Lab coat, chemical safety goggles, and standard nitrile gloves.
-
Validation Check: Inspect gloves for micro-tears by trapping air and applying slight pressure.
-
Turn on the chemical fume hood and verify the digital airflow monitor reads between 80 and 120 feet per minute (fpm).
Step 2: Anti-Static Setup
-
Place the analytical balance inside the fume hood.
-
Wipe the balance draft shield and the immediate work area with a damp lint-free cloth. Causality: Increasing local humidity dissipates static charges, preventing the powder from aerosolizing when the reagent bottle is opened.
-
Use static-dissipative weighing boats rather than standard polystyrene boats.
Step 3: Weighing and Transfer
-
Open the reagent bottle of 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid slowly to prevent a vacuum-induced dust cloud.
-
Using a grounded or ceramic spatula, carefully transfer the required mass (e.g., 23.1 mg for a 10 mL, 10 mM stock) into the weigh boat.
-
Transfer the powder directly into a pre-labeled amber glass vial. Causality: Indole derivatives can be sensitive to prolonged UV/light exposure; amber glass ensures chemical stability.
Step 4: Dissolution and Sealing
-
In the fume hood, pipette the required volume of solvent (e.g., anhydrous DMSO) into the vial.
-
Cap the vial tightly and vortex until complete dissolution is achieved.
-
Validation Check: Hold the vial against a light source to ensure no undissolved micro-particulates remain.
Spill Response and Disposal Plan
Even with rigorous protocols, accidental releases occur. Your response must be dictated by the physical state of the spill.
-
Dry Powder Spill: Do NOT use water, as this can spread the irritant and make it difficult to recover. Carefully cover the powder with damp paper towels to suppress dust, then sweep it up using a dedicated chemical dustpan. Place the waste in a sealable hazardous waste bag.
-
Solvent Solution Spill: If the compound is dissolved in DMSO/DMF and spilled, immediately evacuate the immediate area to avoid inhaling solvent vapors. Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand).
-
Disposal: All contaminated PPE, weigh boats, and absorbent materials must be segregated into clearly labeled "Non-Halogenated Organic Hazardous Waste" containers. Never dispose of indole derivatives down the aqueous drain.
Operational Workflow Visualization
The following diagram illustrates the logical progression of the handling workflow, emphasizing the integration of safety checks at every stage.
Operational workflow for handling 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid safely.
References
-
Fisher Scientific. (n.d.). 3-(2,3,3-Trimethyl-3H-indol-5-yl)propionic acid, 96%. Retrieved April 5, 2026, from[Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45497368, 3-(2,3,3-trimethyl-3H-indol-5-yl)propanoic acid. PubChem. Retrieved April 5, 2026, from[Link]
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